5-Amino-1-naphthalenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAQOYOSRJXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058911 | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
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Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-89-9 | |
| Record name | Laurent acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-89-9 | |
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| Record name | 1-Naphthylamine-5-sulfonic acid | |
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| Record name | 1-Naphthylamine-5-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07176 | |
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| Record name | Laurent acid | |
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| Record name | Laurent acid | |
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| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
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| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
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| Record name | 5-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.428 | |
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| Record name | 1-NAPHTHYLAMINE-5-SULFONIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-1-naphthalenesulfonic Acid
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams.
Introduction
This compound (CAS 84-89-9) is a crucial intermediate in the synthesis of various azo dyes, pigments, and fluorescent brightening agents.[1] Its unique structure, featuring both an amino and a sulfonic acid group on the naphthalene core, makes it a versatile building block in organic synthesis.[2] This guide will explore the two principal industrial routes for its synthesis: the sulfonation of naphthalene followed by nitration and reduction, and the direct sulfonation of 1-aminonaphthalene. Additionally, the related Bucherer reaction, a key transformation in naphthalene chemistry, will be discussed.
Core Synthesis Pathways
There are two main industrial pathways for the synthesis of this compound:
-
Route 1: Sulfonation of Naphthalene, followed by Nitration and Reduction.
-
Route 2: Direct Sulfonation of 1-Aminonaphthalene.
A related and important reaction in the chemistry of aminonaphthalenesulfonic acids is the Bucherer Reaction , which allows for the interconversion of naphthols and naphthylamines.
Route 1: From Naphthalene via Nitration and Reduction
This is a widely employed industrial method that starts with the sulfonation of naphthalene. The resulting naphthalenesulfonic acid is then nitrated to introduce a nitro group, which is subsequently reduced to the desired amino group. A key challenge in this route is controlling the isomers formed during the sulfonation and nitration steps.
The overall transformation is depicted in the following diagram:
The following protocol is adapted from a patented industrial process for the preparation of 1-naphthylamine-5-sulfonic acid.[3]
Step 1: Sulfonation
-
Add 105-110 parts by mass of sulfuric acid to a sulfonation pot with stirring.
-
Add 100 parts by mass of refined naphthalene to the pot.
-
Heat the mixture to 80-90°C over 80-100 minutes and maintain for 30 minutes.
-
Cool the mixture to below 58°C and add another 105-110 parts by mass of sulfuric acid, maintaining the temperature between 55-65°C.
-
After the addition is complete, maintain the reaction for 3 hours to obtain the sulfonation product.
Step 2: Nitration
-
To the sulfonation product, add nitric acid while controlling the temperature.
-
Maintain the reaction for a period to allow for nitration. The acidity should reach 45-46%.
Step 3: Neutralization
-
Add a dolomite suspension to neutralize excess sulfuric acid and the sulfonic acid groups. The endpoint is reached when Congo red test paper does not turn blue.
Step 4: Reduction
-
Add iron powder to the neutralized mixture to reduce the nitro group. The reduction rate should be controlled to be above 99%.
Step 5: Acidification and Isolation
-
The reaction mixture contains both 1-naphthylamine-8-sulfonic acid and 1-naphthylamine-5-sulfonic acid. An initial acidification separates the 8-isomer.
-
The mother liquor containing the 5-isomer is then further acidified to precipitate the desired this compound.
The following diagram illustrates the experimental workflow for this synthesis route.
Route 2: Direct Sulfonation of 1-Aminonaphthalene
The direct sulfonation of 1-aminonaphthalene is another viable route. The position of the sulfonic acid group is highly dependent on the reaction conditions, such as temperature and the sulfonating agent used.
The following is a general procedure for the sulfonation of 1-aminonaphthalene. Specific conditions would need to be optimized to favor the formation of the 5-sulfonic acid isomer.
-
Dissolve 1-aminonaphthalene in a suitable excess of sulfuric acid (e.g., 96%) or oleum.
-
The reaction temperature is critical in determining the isomer distribution. Lower temperatures tend to favor the formation of the 4-sulfonic acid isomer, while higher temperatures can lead to a mixture of isomers.
-
The reaction mixture is heated for several hours.
-
After the reaction is complete, the mixture is cooled and poured onto ice.
-
The precipitated aminonaphthalenesulfonic acid is then filtered, washed, and dried.
The Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[4][5] While not a direct synthesis of this compound from a simple precursor, it is a fundamental reaction in this area of chemistry and can be used to produce aminonaphthalenesulfonic acids from their corresponding hydroxynaphthalenesulfonic acids.
The general mechanism of the Bucherer reaction is as follows:
Quantitative Data
The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The separation of isomers can also significantly impact the final yield.
| Synthesis Route | Key Parameters | Reported Yield | Reported Purity | Reference |
| Naphthalene → Sulfonation → Nitration → Reduction | Industrial process with separation of 8-isomer | 44% | 98% | [6] |
| Sulfonation of 1-Aminonaphthalene | Dependent on reaction conditions | Variable | Variable | General |
| Bucherer Reaction | Starting from the corresponding naphthol | Generally high | Good | General |
Conclusion
The synthesis of this compound is a well-established industrial process with the route involving the sulfonation of naphthalene followed by nitration and reduction being the most detailed in the available literature. Control of reaction conditions is paramount to achieving high yields and purity, particularly in managing the formation of isomers. The direct sulfonation of 1-aminonaphthalene offers a more direct route, but requires careful optimization. The Bucherer reaction remains a powerful tool for the interconversion of naphthalenic structures. This guide provides a foundational understanding of these synthetic pathways for professionals in the field of chemical synthesis and drug development.
References
- 1. Laurent Acid | Cas no 84-89-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105481728A - Preparation method of 1-naphthylamino-8-sulfonic acid - Google Patents [patents.google.com]
physicochemical properties of 5-Amino-1-naphthalenesulfonic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-1-naphthalenesulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Laurent's acid, is a derivative of naphthalene containing both an amino and a sulfonic acid group.[1][2][3] This bifunctional compound is a colorless to purple solid that crystallizes from hot water as needles of the monohydrate.[1] It is a key intermediate in the synthesis of various azo dyes, finding wide application in the textile, paper, and leather industries.[4] The presence of the sulfonic acid group enhances its water solubility, a valuable property for dye manufacturing.[4] Furthermore, its fluorescent properties make it a subject of interest in biochemical research, where it can be used as a fluorophore or a derivatizing agent.[1][5] This document provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and process visualizations.
Physicochemical Properties
The key quantitative are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [1][5][6] |
| Molecular Weight | 223.25 g/mol | [1][5][6] |
| Appearance | Purple to Dark purple to Dark red powder/crystal | [1] |
| Melting Point | >300°C | [1][4][6] |
| Boiling Point | 220°C (Rough Estimate) | [1][6] |
| Density | 1.3588 (Rough Estimate) | [1][6] |
| pKa | 3.69 (at 25°C) | [1] |
| Solubility | Soluble in hot water.[1][2][6] Slightly soluble in aqueous base and DMSO.[1] | |
| Refractive Index | 1.6500 (Estimate) | [1][6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are representative and may be adapted based on specific laboratory conditions and equipment.
Synthesis via Sulfonation, Nitration, and Reduction
A common industrial synthesis route involves the multi-step chemical transformation of naphthalene.[7][8]
Methodology:
-
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid.[7][8] The temperature is carefully controlled, initially rising to 80-90°C and then maintained to produce naphthalene sulfonic acid.[7][8]
-
Nitration: The resulting naphthalene sulfonic acid is then subjected to a nitration reaction using nitric acid at a low temperature.[7] This step yields 5-nitro-1-naphthalenesulfonic acid.[7]
-
Neutralization: The acidic mixture is neutralized. For example, a dolomite (MgCO₃) suspension can be used to neutralize excess sulfuric acid and the sulfonic acid group, forming a soluble magnesium salt.[7]
-
Reduction: The nitro group of the neutralized intermediate is reduced to an amino group. This is typically achieved using iron powder as the reducing agent in a heated aqueous solution.[8]
-
Acidification & Isolation: The reaction mixture is then acidified. This step precipitates the 1-aminonaphthalene-8-sulfonic acid, separating it from the desired 1-aminonaphthalene-5-sulfonic acid which remains in the mother liquor.[8] The final product is then isolated from the mother liquor through further acidification and purification.[8] Crystallization from hot water can be performed for further purification.[1]
Determination of Aqueous Solubility
The solubility of this compound can be determined qualitatively and quantitatively in various solvents.
Methodology:
-
Preparation: Accurately weigh approximately 25 mg of the compound into a small test tube.[9]
-
Solvent Addition: Add the solvent of choice (e.g., deionized water, 5% HCl, 5% NaOH) in small, measured portions (e.g., 0.25 mL) using a calibrated pipette or burette.[9][10][11]
-
Agitation: After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 30-60 seconds) to facilitate dissolution.[9][10]
-
Observation: Observe the mixture for the complete disappearance of the solid phase. If the compound dissolves, continue adding solvent to determine if it is very soluble or sparingly soluble.[9]
-
Heating: Since the compound is noted to be soluble in hot water, the procedure should be repeated while heating the solvent in a water bath to its boiling point to observe and record solubility at elevated temperatures.[1][6]
-
Quantification: For a quantitative measure, a saturated solution is prepared at a specific temperature. The solution is filtered to remove undissolved solid, and a known volume of the filtrate is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility in g/100 mL or mol/L.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[13]
-
Sample Preparation: Prepare a solution of this compound with a known concentration (e.g., 1 mM) in deionized water.[13] To maintain constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride can be added.[13]
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[13] Immerse the calibrated pH electrode into the solution.
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[13]
-
Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) and record both the volume of titrant added and the corresponding pH.[13]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[12]
Visualizations
The following diagrams illustrate the key workflows and pathways related to this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Chemical synthesis pathway of this compound.
References
- 1. This compound CAS#: 84-89-9 [m.chemicalbook.com]
- 2. 1-Naphthylamine-5-sulfonic Acid [drugfuture.com]
- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
A Technical Guide to 5-Amino-1-naphthalenesulfonic Acid (CAS 84-89-9)
Introduction
5-Amino-1-naphthalenesulfonic acid, also known by its common names Laurent's acid or L acid, is an organic compound with the CAS number 84-89-9. Structurally, it features a naphthalene core substituted with both an amino (-NH₂) group and a sulfonic acid (-SO₃H) group. This configuration makes it a versatile and important intermediate in the chemical industry. It serves as a foundational building block in the synthesis of a wide array of azo dyes, reactive dyes, and fluorescent brightening agents. Furthermore, its utility extends to pharmaceutical research and analytical chemistry, where it is used as a precursor for more complex molecules and as a derivatizing agent. This guide provides an in-depth overview of its properties, synthesis, analytical methods, and key applications for researchers and development professionals.
Physicochemical and Spectral Properties
This compound typically appears as a white, pale pink, or grey-to-rose colored crystalline powder. While sparingly soluble in cold water, its solubility increases significantly in hot water. Dilute aqueous solutions of the pure compound are known to exhibit a green fluorescence. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 84-89-9 | |
| Molecular Formula | C₁₀H₉NO₃S | |
| Molecular Weight | 223.25 g/mol | |
| Melting Point | >300°C | |
| Boiling Point | ~220°C (rough estimate) | |
| Appearance | White or pale pink needle-like crystals | |
| Water Solubility | Soluble in hot water | |
| pKa | 3.69 (at 25°C) | |
| Density | ~1.36 g/cm³ (rough estimate) | |
| Refractive Index | ~1.65 (estimate) |
Synthesis and Purification Protocols
The industrial synthesis of this compound is a multi-step process that begins with naphthalene. The primary route involves sulfonation, followed by nitration, and finally, reduction of the nitro group to an amine.
Logical Workflow for Synthesis
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis
-
Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid. The reaction temperature is carefully controlled to favor the formation of naphthalenesulfonic acid.
-
Nitration: The resulting naphthalenesulfonic acid is then subjected to nitration using nitric acid at low temperatures. Precise control of temperature and reactant concentrations is crucial to ensure the selective formation of 5-nitro-1-naphthalenesulfonic acid.
-
Reduction: The isolated 5-nitro-1-naphthalenesulfonic acid is then reduced to form the final product, this compound. This step typically involves common reducing agents capable of converting an aromatic nitro group to an amino group.
-
Isolation: The product is isolated from the reaction mixture. The crude product often appears as a paste or crystalline solid.
Experimental Protocol: Purification
A common and effective method for purifying Laurent's acid is recrystallization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of boiling deionized water. The process should ideally be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure product will precipitate as white or pale pink needles.
-
Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water. Dry the purified product in a vacuum oven or steam oven to remove residual solvent.
Analytical Methodologies
The identity and purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for separation and quantification, while acid-base titration is used for assay determination.
General Workflow for HPLC Analysis
Caption: A typical workflow for the analysis of this compound by HPLC.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a representative method for the analysis of this compound.
-
Column: A reverse-phase column, such as a Newcrom R1 or equivalent C18 column, is suitable.
-
Mobile Phase: A mixture of acetonitrile and water, acidified with a small amount of phosphoric acid. For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.
-
Preparation of Standard: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Preparation of Sample: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to an appropriate wavelength or a Mass Spectrometer.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Analysis: Run the standards and sample. Identify the peak for this compound by comparing its retention time with that of the standard. Quantify the amount in the sample using the calibration curve.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable compound in several scientific and industrial domains.
-
Intermediate for Dyes and Pigments: It is a crucial precursor in the synthesis of various acid dyes and reactive dyes used extensively in the textile and paper industries.
-
Pharmaceutical Intermediate: A significant application is its role as a key starting material in the synthesis of 1-Naphthol-5-sulfonic acid, which is another important intermediate in pharmaceutical research and manufacturing.
-
Analytical Reagent: It is used as a derivatizing agent, particularly for the pre-column derivatization of chiral phenoxy acids, enabling their separation and analysis by chromatographic methods.
-
Fluorophore and Chemical Probe: The compound itself is a fluorophore. Related aminonaphthalenesulfonic acids are well-known for their environmentally sensitive fluorescence, which changes in response to the polarity of their surroundings. This property makes them useful as probes for studying the hydrophobic pockets of proteins and other biological macromolecules.
Application Pathways Diagram
Solubility Profile of 5-Amino-1-naphthalenesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Amino-1-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Understanding its solubility in different organic solvents is critical for process development, formulation, and various research applications. Due to the limited availability of precise quantitative data for this compound, this guide also includes relevant data for its isomers to provide a broader understanding of the solubility trends within this class of compounds.
Overview of Solubility Characteristics
This compound is a polar molecule, a characteristic primarily attributed to the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) group. These functional groups allow for strong hydrogen bonding and dipole-dipole interactions, which significantly influence its solubility.
Generally, this compound and its isomers exhibit higher solubility in polar solvents, particularly water, and are sparingly soluble in non-polar organic solvents. The solubility in aqueous solutions is also pH-dependent due to the acidic nature of the sulfonic acid group and the basic nature of the amino group.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, some data points and qualitative descriptions have been compiled. To offer a more comprehensive view, this section also presents solubility data for closely related aminonaphthalenesulfonic acid isomers.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Cold Water | Not Specified | 1 part in 950 parts |
| Hot Water | Not Specified | Soluble |
| Aqueous Base | Not Specified | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |
Table 2: Solubility of Aminonaphthalenesulfonic Acid Isomers
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Amino-1-naphthalenesulfonic acid | Water | 10 | 1 g in 3.45 L |
| Water | 20 | 1 g in 3.22 L[2] | |
| Water | 50 | 1 g in 1.69 L | |
| Water | 100 | 1 g in 0.438 L | |
| Ethanol | Not Specified | Very Insoluble[2] | |
| Ether | Not Specified | Very Insoluble[2] | |
| 8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[3][4] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[3] | |
| Water (PBS, pH 7.2) | Not Specified | ~1 mg/mL[3][4] | |
| 6-Amino-2-naphthalenesulfonic acid | Water | 100 | 0.2%[5] |
| 2-Amino-1-naphthalenesulfonic acid | Cold Water | Not Specified | Limited solubility |
| Hot Water | Not Specified | More readily soluble[6] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section outlines a general yet detailed methodology for determining the solubility of aromatic sulfonic acids like this compound, primarily based on the widely accepted shake-flask method followed by quantitative analysis.
Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.[4]
Workflow for Shake-Flask Solubility Determination
Caption: A typical workflow for determining the solubility of a compound using the shake-flask method.
Detailed Steps:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pored filter (e.g., 0.22 µm) to ensure a clear, particle-free saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common and reliable method for quantifying the concentration of aromatic compounds like aminonaphthalenesulfonic acids.
Workflow for HPLC Analysis
Caption: A standard workflow for the quantitative analysis of a compound using HPLC-UV.
Typical HPLC Parameters for Aminonaphthalenesulfonic Acids:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where the compound exhibits maximum absorbance (e.g., around 230-250 nm).
-
Injection Volume: 10-20 µL.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.
-
pH: The ionization state of both the sulfonic acid and amino groups is pH-dependent, which in turn affects the molecule's interaction with the solvent and its overall solubility.
-
Solvent Polarity: As a polar molecule, its solubility is expected to be higher in more polar solvents.
-
Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease the solubility through various intermolecular interactions.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in the public domain, this guide provides a foundational understanding of its solubility characteristics based on its chemical structure and available data for its isomers. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this and similar compounds in their own laboratories. Further experimental work is necessary to establish a comprehensive solubility profile of this compound across a wider array of organic solvents and conditions.
References
- 1. 8-Amino-2-naphthalenesulfonic acid | CAS:119-28-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. chembk.com [chembk.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
molar mass and molecular formula of 5-Amino-1-naphthalenesulfonic acid
An In-Depth Technical Guide on 5-Amino-1-naphthalenesulfonic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core information on this compound, a compound utilized in various chemical syntheses.
Physicochemical Data
The essential quantitative data for this compound, also known as Laurent's acid, are summarized in the table below.[1][2] This information is critical for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S[1][2][3] |
| Molar Mass | 223.25 g/mol [1][2][4] |
| Percent Composition | C: 53.80%, H: 4.06%, N: 6.27%, O: 21.50%, S: 14.36%[2] |
| CAS Number | 84-89-9[1][4] |
Chemical Structure
The structural formula of this compound is a key determinant of its chemical reactivity and physical properties. The diagram below illustrates the arrangement of atoms and functional groups within the molecule.
Caption: Chemical structure of this compound.
Experimental Protocols
While this document does not detail specific experimental protocols, the provided physicochemical data are fundamental to a range of common laboratory procedures involving this compound. These include, but are not limited to:
-
Solution Preparation: Accurate molar mass is essential for preparing solutions of known concentrations for use in chemical reactions, as a derivatizing agent, or in analytical methods.[4]
-
Stoichiometric Calculations: The molecular formula and molar mass are used to determine the appropriate ratios of reactants and to predict theoretical yields in chemical synthesis.
-
Structural Elucidation: The molecular formula provides the basis for techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are used to confirm the structure of the compound and its derivatives.
-
Purity Assessment: The technical grade of the compound, often determined by titration, indicates the percentage of active substance, a critical parameter in experimental reproducibility.[5]
The information presented in this guide serves as a foundational resource for professionals engaged in research and development activities that involve this compound.
References
Laurent's Acid: A Technical Guide to its Historical Discovery and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Laurent's acid, a key intermediate in the synthesis of azo dyes. It delves into the historical context of its discovery, its systematic nomenclature, and detailed experimental protocols for its synthesis. Quantitative data is presented in a structured format for clarity, and a visual representation of the primary synthesis pathway is provided. This document serves as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction
Laurent's acid, systematically known as 5-aminonaphthalene-1-sulfonic acid, is an organic compound of significant industrial importance, primarily serving as a precursor in the manufacturing of various dyes and pigments.[1][2] Its molecular structure, featuring both an amino and a sulfonic acid group on a naphthalene backbone, imparts unique chemical properties that make it a versatile building block in organic synthesis. This guide explores the historical origins of Laurent's acid, its chemical identity, and the methodologies for its preparation.
Historical Discovery and Nomenclature
Nomenclature Details:
| Name Type | Name |
| Common Name | Laurent's acid |
| IUPAC Name | 5-aminonaphthalene-1-sulfonic acid[5] |
| CAS Number | 84-89-9[3][5] |
| Synonyms | 1-Naphthylamine-5-sulfonic acid, 5-Sulfo-1-naphthylamine, L acid, Purpurin acid[4] |
Physicochemical Properties
Laurent's acid is typically a white or pale pink needle-like crystalline solid.[2] It is soluble in hot water.[7][8]
Quantitative Properties:
| Property | Value | Source(s) |
| Molecular Formula | C10H9NO3S | [2][7][9] |
| Molecular Weight | 223.25 g/mol | [1][3][6] |
| Melting Point | >300 °C | [2][6][7] |
| Density | ~1.502 g/cm³ | [2] |
| Water Solubility | Soluble in 950 parts of cold water; more soluble in hot water. | [8] |
Experimental Protocols for Synthesis
Several methods for the synthesis of Laurent's acid have been reported. The most common industrial approach involves the sulfonation of naphthalene, followed by nitration, separation of isomers, and subsequent reduction of the nitro group to an amine.
Industrial Synthesis via Naphthalene
A detailed multi-step industrial process for the preparation of 1-naphthylamine-5-sulfonic acid is outlined below. This process also co-produces 1-naphthylamine-8-sulfonic acid (Peri acid).
Step 1: Sulfonation of Naphthalene
-
Refined naphthalene is added to sulfuric acid in a sulfonation pot with stirring.
-
The mixture is heated with steam to initiate the reaction.
-
A second portion of sulfuric acid is added, and the reaction is continued.
Step 2: Nitration
-
Nitric acid is added to the reaction mixture while controlling the temperature.
-
The reaction is allowed to proceed until the desired acidity and amino value are achieved.
Step 3: Neutralization
-
A dolomite (calcium magnesium carbonate) suspension is added to neutralize excess sulfuric acid and the sulfonic acid groups. The endpoint is determined by the color change of Congo red test paper.
Step 4: Reduction
-
Iron powder is introduced to the mixture to reduce the nitro groups to amino groups. The reduction rate is monitored to ensure it exceeds 99%.
Step 5: Acidification and Separation
-
The mixture is acidified to precipitate 1-naphthylamine-8-sulfonic acid, which is then separated. The remaining mother liquor contains 1-naphthylamine-5-sulfonic acid.
Step 6: Isolation of 1-Naphthylamine-5-sulfonic Acid
-
The mother liquor from the previous step is further acidified to precipitate and isolate 1-naphthylamine-5-sulfonic acid.
Quantitative Data from an Industrial Process:
| Parameter | Value |
| Yield of 1-naphthylamine-5-sulfonic acid | 45% |
| Purity of 1-naphthylamine-5-sulfonic acid | 98% |
| Co-product (1-naphthylamine-8-sulfonic acid) Yield | 53% |
| Co-product (1-naphthylamine-8-sulfonic acid) Purity | 97% |
Note: The yields and purities are based on a specific industrial process and may vary.
Alternative Laboratory Syntheses
Other reported methods for the synthesis of Laurent's acid include:
-
From 1-nitronaphthalene-5-sulfonic acid: This is a more direct route involving the reduction of the nitro-substituted sulfonic acid.[1]
-
From 5-chloro-1-naphthalenesulfonic acid: Reaction with ammonia can yield Laurent's acid.[1]
-
From α-naphthylamine: Direct sulfonation of α-naphthylamine with concentrated sulfuric acid.[1]
-
From 2-naphthylamine-8-sulfonic acid: Isomerization can be induced under certain conditions.[1]
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the industrial synthesis of Laurent's acid from naphthalene.
Caption: Industrial synthesis pathway of Laurent's acid from naphthalene.
Conclusion
Laurent's acid, or 5-aminonaphthalene-1-sulfonic acid, remains a compound of significant interest due to its central role in the dye industry. While its discovery is historically linked to Auguste Laurent, the detailed methodologies for its synthesis have evolved considerably. The industrial processes, though complex, are well-established, allowing for the large-scale production of this vital chemical intermediate. This guide provides a foundational understanding of Laurent's acid for professionals engaged in chemical research and development.
References
- 1. 1-Naphthylamine-5-sulfonic Acid [drugfuture.com]
- 2. Laurent Acid | Cas no 84-89-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]
- 5. 1-Naphthol-5-sulfonic acid | 117-59-9 [chemicalbook.com]
- 6. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. chinachemnet.com [chinachemnet.com]
Spectral Characteristics of 5-Amino-1-naphthalenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is a chemical compound with the molecular formula C₁₀H₉NO₃S.[1][2][3] It belongs to the family of naphthalenesulfonic acids, which are derivatives of naphthalene, a bicyclic aromatic hydrocarbon. The presence of both an amino group and a sulfonic acid group on the naphthalene ring system imparts specific chemical and physical properties to the molecule, including its spectral characteristics. This technical guide provides an in-depth overview of the spectral properties of this compound, including its UV-Vis absorption, fluorescence, and nuclear magnetic resonance (NMR) spectra. Detailed experimental protocols for acquiring these spectral data are also presented, along with graphical representations of the experimental workflows.
Physicochemical Properties
| Property | Value |
| CAS Number | 84-89-9 |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Appearance | White to light pink or purple crystalline powder. |
| Solubility | Soluble in hot water. |
| Fluorescence | A dilute aqueous solution exhibits green fluorescence.[4] |
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is a valuable technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The naphthalene ring system in this compound is a strong chromophore. The position and intensity of the absorption bands can be influenced by the solvent polarity and pH due to the presence of the amino and sulfonic acid groups.
Expected UV-Vis Absorption Data
Based on data for the related compound 8-anilino-1-naphthalenesulfonic acid (ANS), the following absorption maxima (λmax) can be anticipated for aminonaphthalenesulfonic acids in a neutral aqueous solution.
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| 8-anilino-1-naphthalenesulfonic acid (ANS) | 219 | 270 | 374 |
Data for 8-anilino-1-naphthalenesulfonic acid is provided as a reference for the expected spectral region.
Fluorescence Spectroscopy
This compound is known to be a fluorophore, meaning it can absorb light at a specific wavelength and re-emit it at a longer wavelength.[2] The fluorescence of aminonaphthalenesulfonic acids is often sensitive to the local environment, making them useful as fluorescent probes in biological systems. Factors such as solvent polarity, pH, and binding to macromolecules can significantly alter the fluorescence intensity and emission wavelength. A dilute aqueous solution of this compound is reported to have a green fluorescence.[4]
Expected Fluorescence Data
The following table presents the fluorescence characteristics of the related compound 8-anilino-1-naphthalenesulfonic acid (ANS), which is widely used as a fluorescent probe.
| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) - Free | Emission Max (λem) (nm) - Bound to Protein |
| 8-anilino-1-naphthalenesulfonic acid (ANS) | 350 | 520 | 468-477 |
Data for 8-anilino-1-naphthalenesulfonic acid is provided as a reference for the expected spectral behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR gives insights into the protons, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts in NMR are highly sensitive to the molecular structure and the solvent used.
Expected NMR Data
While specific experimental NMR data for this compound is not available, the following tables provide predicted chemical shift ranges for the aromatic protons and carbons based on general principles and data from related naphthalenesulfonic acid derivatives.
¹H NMR (Proton NMR)
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.5 - 8.5 |
| Amino N-H | 3.0 - 5.0 (broad, exchangeable) |
¹³C NMR (Carbon NMR)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-S | 135 - 145 |
| Aromatic Quaternary C | 125 - 140 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectral characterization of aromatic sulfonic acids like this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the ultraviolet-visible absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., water, ethanol, or a suitable buffer)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200 - 600 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.
-
Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place the sample cuvette in the sample beam of the spectrophotometer.
-
Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.
Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Spectrum:
-
Set a fixed emission wavelength where fluorescence is expected (e.g., based on the observed color of fluorescence or preliminary scans).
-
Scan a range of excitation wavelengths (e.g., 250 - 450 nm).
-
The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence, and the peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light (e.g., 370 - 700 nm).
-
The resulting spectrum will show the intensity of emitted light at different wavelengths, and the peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis: Record the excitation and emission maxima.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
Internal standard (e.g., TMS or a water-soluble standard like DSS)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, and more for ¹³C NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of an internal standard.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay, number of scans).
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase the spectrum.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the protons and carbons in the molecule.
-
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for NMR Spectroscopy.
References
Commercial Sourcing and Technical Applications of High-Purity 5-Amino-1-naphthalenesulfonic Acid for Pharmaceutical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-naphthalenesulfonic acid (CAS No. 84-89-9), also known as Laurent's acid, is a versatile chemical intermediate with significant applications in pharmaceutical research and drug development. Its unique structure, featuring both a reactive amino group and a sulfonic acid moiety on a naphthalene core, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules and a useful tool in biochemical assays. This technical guide provides a comprehensive overview of commercial suppliers, available purities, and key applications of high-purity this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical industry.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer this compound in various grades and purities. Researchers should consult the suppliers' websites and Certificates of Analysis (CoA) for the most up-to-date and lot-specific information.
| Supplier | Product Name/Grade | Stated Purity | Catalog Number (Example) |
| Sigma-Aldrich | This compound, technical | ≥90% (T) | 70800 |
| This compound, technical | ≥60.0% (T) | - | |
| TCI Chemicals | This compound | >98.0% (T) | A0345 |
| Thermo Fisher Scientific | 5-Aminonaphthalene-1-sulfonic acid, tech. | 85% | A11433.22 |
Note: The purity values listed are as stated by the suppliers and may be determined by different analytical methods (e.g., (T) for Titration). It is crucial to obtain a lot-specific Certificate of Analysis for detailed impurity profiles and precise purity data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 84-89-9 | [1] |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Appearance | Purple to Dark purple to Dark red powder to crystal | |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in hot water. | [2] |
Applications in Drug Discovery and Development
This compound and its derivatives have demonstrated significant potential in various aspects of pharmaceutical research, primarily as building blocks for bioactive compounds and as probes in biochemical assays.
Synthesis of Bioactive Molecules and Enzyme Inhibitors
The chemical reactivity of this compound allows for its incorporation into a wide range of molecular scaffolds, leading to the development of novel therapeutic agents.[3]
-
Protein Kinase and Calmodulin Antagonists: Naphthalenesulfonamide derivatives, synthesized from naphthalenesulfonic acids, have been identified as potent inhibitors of protein kinases and calmodulin.[4] These molecules can act as competitive inhibitors with respect to ATP, suggesting a direct interaction with the catalytic domain of these enzymes.[4] The length of the alkyl chain in these derivatives has been shown to modulate their inhibitory activity.[4]
-
Cyclooxygenase (COX) Inhibitors: Novel naphthalene derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).[5] By replacing the carboxylic acid function of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with methylsulfonamido or methylsulfonyl groups derived from naphthalenesulfonic acids, researchers have explored new avenues for developing selective COX inhibitors.[5]
-
STAT3 Signaling Inhibitors: Naphthalene derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy. These compounds have shown the potential to suppress the growth and metastasis of cancer cells.
-
HIV Integrase Inhibitors: 5-(N-Substituted-amino)sulfonyl-1-naphthylamine, an important intermediate derived from 1-naphthaleneamide-5-sulfonic acid, is utilized in the synthesis of naphthalenesulfonamides that act as HIV integrase inhibitors.[[“]]
Fluorescent Probes and Biochemical Assays
The inherent fluorescent properties of the naphthalene core make this compound and its derivatives valuable tools for studying biological systems.
-
Probing Protein Hydrophobicity and Interactions: 8-Anilino-1-naphthalenesulfonic acid (ANS), a well-known derivative, is widely used as a fluorescent probe to study the hydrophobic pockets of proteins.[7] The fluorescence of ANS is highly sensitive to the polarity of its environment, making it a useful tool for monitoring protein folding, conformational changes, and ligand binding.
-
High-Throughput Screening (HTS): The fluorescent nature of naphthalenesulfonic acid derivatives can be leveraged in the development of high-throughput screening assays to identify inhibitors of protein-protein interactions or enzyme activity.[8][9]
Experimental Methodologies
While specific, detailed protocols are proprietary to individual research labs and publications, the following outlines general experimental approaches for key applications.
General Procedure for Synthesis of Naphthalenesulfonamide Derivatives
A common synthetic route involves the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine. The starting this compound can be converted to the corresponding sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is then reacted with the desired amine in the presence of a base to yield the naphthalenesulfonamide. Microwave-assisted synthesis has been shown to be an efficient method for preparing such derivatives.[7]
Purity and Impurity Analysis
The purity of this compound is critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and identifying potential impurities. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway involving a protein kinase and a general workflow for screening potential inhibitors.
Caption: Inhibition of a generic protein kinase signaling pathway by a naphthalene derivative.
Caption: A generalized workflow for screening and identifying potential drug candidates.
References
- 1. 5-アミノ-1-ナフタレンスルホン酸 technical, ≥60.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Aminonaphthalene-1-sulfonic acid, tech. 85% | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]
5-Amino-1-naphthalenesulfonic acid safety data sheet and handling precautions
A Technical Guide to the Safe Handling of 5-Amino-1-naphthalenesulfonic Acid
Introduction
This compound (CAS No. 84-89-9), also known as Laurent's acid, is a chemical intermediate primarily used in the synthesis of acid and reactive dyes.[1][2] Its molecular formula is C10H9NO3S, with a molecular weight of 223.25 g/mol .[3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the critical safety data, handling precautions, and emergency procedures associated with this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are crucial for understanding its behavior under various laboratory conditions. The compound typically appears as a powder or crystal, ranging in color from purple to dark red.[1][3] It is soluble in hot water and only slightly soluble in cold water.[1][2]
| Property | Value | Source |
| Molecular Formula | C10H9NO3S | [1][3] |
| Molecular Weight | 223.25 g/mol | [2][3] |
| Appearance | Purple to Dark purple to Dark red powder/crystal | [1][3] |
| Melting Point | >300°C | [1][3][4] |
| Boiling Point | ~220°C (rough estimate) | [1][3][4] |
| Density | ~1.3588 g/cm³ (rough estimate) | [1][3][4] |
| Water Solubility | Soluble in hot water; 1 part in 950 parts cold water | [1][2] |
| pKa | 3.69 at 25°C | [3][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin and can cause severe skin burns and eye damage.
GHS Classification:
-
Acute Toxicity, Dermal (Category 4)[5]
-
Skin Corrosion (Category 1B)[6]
-
Serious Eye Damage (Category 1)[6]
The signal word associated with this level of hazard is "Danger".[5]
References
Thermal Stability and Decomposition of 5-Amino-1-naphthalenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is an important intermediate in the synthesis of azo dyes and other organic compounds.[1][2] Its chemical structure, featuring both an amino and a sulfonic acid group on a naphthalene core, dictates its physical and chemical properties, including its thermal stability. Understanding the thermal stability and decomposition pathway of this compound is crucial for ensuring safety during its storage, handling, and use in various chemical processes, particularly at elevated temperatures. This guide summarizes the available information and provides a framework for its experimental investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Appearance | Purple to dark red crystalline solid | |
| Melting Point | >300 °C | |
| Solubility | Soluble in hot water | |
| Decomposition Temperature | No information available |
Thermal Stability and Decomposition
Currently, there is a lack of specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound in publicly accessible literature. Safety Data Sheets (SDS) indicate that the compound is stable under normal conditions.
Based on the thermal decomposition of similar organic compounds containing nitrogen and sulfur, the expected hazardous decomposition products under elevated temperatures and combustion conditions include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
Studies on other aminonaphthalenesulfonic acids, such as Amino G (7-amino-1,3-naphthalenedisulfonic acid), have shown that decomposition under hydrothermal conditions can lead to the formation of products like 2-naphthol, suggesting that complex reactions involving desulfonation and deamination can occur.[3] The thermal degradation of various amino acids has also been studied, indicating that decomposition pathways can be complex, often involving decarboxylation and deamination.[4][5]
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.[6][7] The following are generalized experimental protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and quantifying mass loss.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the powdered this compound sample (typically 2-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[8]
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[9]
-
The initial temperature is set to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[9]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the powdered this compound sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum or gold-plated stainless steel). The pan is hermetically sealed.[10]
-
Instrument Setup:
-
An empty, hermetically sealed DSC pan is used as a reference.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
The sample and reference are heated from ambient temperature to a final temperature (typically just beyond the final decomposition temperature determined by TGA) at a constant heating rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is continuously recorded as a function of temperature.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. Melting will appear as an endothermic peak, while decomposition can be either endothermic or exothermic.
Visualizations
Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.
Caption: Workflow for Thermal Stability Analysis.
Generalized Decomposition Pathway
The following diagram illustrates a generalized decomposition pathway for an amino-naphthalenesulfonic acid under thermal stress, leading to the formation of common combustion products.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 84-89-9 [amp.chemicalbook.com]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imc.utu.fi [imc.utu.fi]
- 7. fpe.umd.edu [fpe.umd.edu]
- 8. torontech.com [torontech.com]
- 9. mse.washington.edu [mse.washington.edu]
- 10. mse.ucr.edu [mse.ucr.edu]
Methodological & Application
Application Notes and Protocols: 5-Amino-1-naphthalenesulfonic Acid and its Analogue as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is a chemical compound that exhibits fluorescence.[1][2] While it is recognized as a fluorophore and its dilute aqueous solutions show green fluorescence, its direct application as a fluorescent probe in research and drug development is not extensively documented in publicly available literature.[3] Its primary role is often as an intermediate in the synthesis of various acid and reactive dyes.[4][5]
However, the core structure of aminonaphthalenesulfonic acid is fundamental to a class of powerful fluorescent probes. Due to the limited detailed protocols for this compound as a primary fluorescent probe, this document will provide comprehensive application notes and protocols for a closely related and extensively studied analogue: 8-Anilino-1-naphthalenesulfonic acid (ANS) . ANS is a gold-standard fluorescent probe used to investigate the hydrophobic sites of proteins and membranes, making it highly relevant for researchers, scientists, and drug development professionals. The principles and methodologies described for ANS can serve as a valuable guide for the potential application and further investigation of other aminonaphthalenesulfonic acid derivatives.
8-Anilino-1-naphthalenesulfonic acid (ANS) as a Fluorescent Probe
ANS is a classic example of an environment-sensitive fluorescent dye. Its fluorescence quantum yield is low in polar environments like water, but it increases significantly in nonpolar environments, such as when bound to the hydrophobic pockets of proteins.[6][7] This property, along with a characteristic blue shift in its emission spectrum, makes ANS an invaluable tool for studying protein conformation, binding events, and membrane properties.
Applications in Research and Drug Development
-
Characterization of Protein Folding and Unfolding: ANS can be used to monitor conformational changes in proteins that expose or bury hydrophobic regions.
-
Identification of Drug Binding Sites: The binding of a ligand or drug to a protein can alter the protein's conformation, which can be detected by changes in ANS fluorescence.
-
Study of Protein Aggregation: An increase in ANS fluorescence can indicate the formation of protein aggregates, which often expose hydrophobic surfaces.
-
Membrane Fluidity and Polarity Studies: ANS can partition into biological membranes, and its fluorescence characteristics provide information about the local environment.
Quantitative Data
The photophysical properties of ANS are highly dependent on its environment. The following table summarizes key quantitative data for ANS.
| Property | Value in Water (Polar) | Value Bound to Protein (e.g., BSA) (Nonpolar) | Reference(s) |
| Excitation Maximum (λex) | ~350 nm | ~380 nm | [8] |
| Emission Maximum (λem) | ~515 nm | ~470 nm (significant blue shift) | [7] |
| Quantum Yield (Φ) | Very low (~0.0032) | Significantly higher (e.g., ~0.7 for BSA-bound ANS) | [6] |
| Fluorescence Lifetime | Short | Longer | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
8-Anilino-1-naphthalenesulfonic acid (ANS) ammonium salt
-
High-purity water (e.g., Milli-Q)
-
Buffer of choice (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Weigh out a precise amount of ANS powder.
-
Dissolve the ANS in the buffer of choice to create a stock solution (e.g., 1-10 mM). Protect the solution from light, as ANS is photosensitive.
-
Determine the exact concentration of the ANS stock solution by measuring its absorbance at 350 nm using a spectrophotometer. The molar extinction coefficient of ANS at 350 nm is approximately 5000 M⁻¹cm⁻¹.[8]
-
Store the stock solution at 4°C in the dark for short-term storage or at -20°C for long-term storage.
Protocol 2: Characterization of Protein-Ligand Binding
This protocol describes a typical experiment to investigate how a ligand (e.g., a small molecule drug candidate) affects the binding of ANS to a target protein. A decrease in ANS fluorescence upon addition of the ligand can suggest that the ligand displaces ANS, possibly by binding to the same hydrophobic site.
Materials:
-
Target protein solution of known concentration in the desired buffer.
-
ANS stock solution (from Protocol 1).
-
Ligand stock solution of known concentration.
-
Fluorometer with temperature control.
-
Cuvettes suitable for fluorescence measurements.
Procedure:
-
Set up the fluorometer: Set the excitation wavelength to 380 nm and the emission scan range from 400 nm to 600 nm. Set the temperature to the desired experimental value (e.g., 25°C).
-
Determine the optimal ANS concentration: In a cuvette, add the target protein solution (at a fixed concentration, e.g., 1-5 µM). Titrate with small aliquots of the ANS stock solution and record the fluorescence intensity at the emission maximum (~470 nm). Plot the fluorescence intensity against the ANS concentration. The optimal ANS concentration for the binding assay is typically in the range where the fluorescence signal is sensitive to changes but not yet saturated.
-
Perform the competitive binding experiment: a. To a cuvette containing the target protein and the predetermined optimal concentration of ANS, record the initial fluorescence spectrum. b. Add increasing concentrations of the ligand to the cuvette. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum (~470 nm) as a function of the ligand concentration. b. A decrease in fluorescence intensity suggests that the ligand is displacing ANS from the protein's hydrophobic binding sites. c. The data can be fitted to a suitable binding model to estimate the binding affinity (e.g., IC50 or dissociation constant, Kd) of the ligand.
Visualizations
Caption: Mechanism of ANS fluorescence enhancement upon binding to a protein's hydrophobic pocket.
Caption: Workflow for a competitive ligand binding assay using ANS.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 84-89-9 | TCI AMERICA [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. This compound – GDPTI [gdpti.com]
- 5. This compound [myskinrecipes.com]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Amino-1-naphthalenesulfonic Acid in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is a versatile organic compound that serves as a fundamental building block in the synthesis of fluorescent probes and dyes.[1] While the compound itself exhibits intrinsic fluorescence, with dilute aqueous solutions showing green fluorescence, its primary utility in fluorescence spectroscopy lies in its role as a precursor to a variety of environmentally sensitive and reactive fluorescent labels.[2] These derivatives are widely employed to study biomolecular interactions, protein conformation, and cellular dynamics.
This document provides detailed application notes and experimental protocols for the use of this compound and its key derivatives in fluorescence spectroscopy.
Application Notes
The applications of this compound in fluorescence spectroscopy are predominantly centered around its derivatives, which are designed to have specific reactivity and enhanced fluorescent properties. The amino group on the naphthalene ring serves as a reactive handle for derivatization, allowing for the creation of probes tailored for specific targets.[3]
Probing Protein Hydrophobicity and Conformational Changes
Derivatives of this compound, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), are extensively used as fluorescent probes to characterize the hydrophobic regions of proteins.[4][5] The fluorescence of these probes is highly sensitive to the polarity of their environment. In aqueous solutions, their fluorescence is typically weak. However, upon binding to hydrophobic pockets on the surface of proteins, a significant increase in fluorescence intensity and a blue shift in the emission maximum are observed. This phenomenon allows researchers to:
-
Monitor protein folding and unfolding: Changes in the fluorescence of ANS bound to a protein can indicate conformational changes that expose or conceal hydrophobic regions.
-
Characterize ligand binding sites: Displacement of a bound probe by a ligand can be used to study binding affinities and kinetics.
-
Detect protein aggregation: An increase in fluorescence can signal the formation of protein aggregates, which often expose hydrophobic surfaces.
Covalent Labeling of Biomolecules
This compound is a key starting material for the synthesis of thiol-reactive and amine-reactive fluorescent probes. These probes are used to covalently label specific functional groups on biomolecules, enabling their detection and tracking.
-
Thiol-Reactive Probes (e.g., 1,5-I-AEDANS): 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid (1,5-I-AEDANS) is a derivative that specifically reacts with sulfhydryl groups in cysteine residues of proteins and peptides.[2] This labeling is instrumental for:
-
Amine-Reactive Probes (e.g., Dansyl Chloride): Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is synthesized from 5-(dimethylamino)naphthalene-1-sulfonic acid, a derivative of this compound.[8] It reacts with primary and secondary amino groups, such as the N-terminus of a protein and the side chain of lysine residues, to form stable, fluorescent sulfonamide adducts.[3] This is widely used for:
Synthesis of Fluorescent Microspheres
An azide derivative of this compound can be used in the preparation of fluorescently labeled polystyrene microspheres. In a patented method, this azide compound is coupled with another fluorescent dye, such as Cy5, and then incorporated into the microspheres during their synthesis.[9] This approach creates stable, fluorescently encoded microspheres with applications in multiplexed assays and flow cytometry.
Quantitative Data
The following table summarizes the key spectral properties of this compound derivatives.
| Compound/Derivative Name | Abbreviation | Excitation Max (λex) | Emission Max (λem) | Notes |
| 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid | 1,5-I-AEDANS | 336 nm[6] | 490 nm[6] | Thiol-reactive probe. Fluorescence is environmentally sensitive. |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride | ~335 nm | ~518 nm | Amine-reactive probe. Spectral properties are solvent-dependent. |
| 8-Anilino-1-naphthalenesulfonic acid ammonium salt | ANS | 388 nm | 470 nm | Binds to hydrophobic regions of proteins. Data shown is for ANS bound to BSA in Tris buffer. |
Experimental Protocols
Protocol 1: Synthesis of Dansyl Chloride from this compound
This protocol outlines the synthesis of Dansyl chloride, a widely used amine-reactive fluorescent probe, starting from this compound.
Materials:
-
This compound
-
Dimethyl sulfate
-
Sodium hydroxide
-
Phosphorus pentachloride or Thionyl chloride
-
Appropriate organic solvents (e.g., chloroform, diethyl ether)
-
Reaction flask, condenser, and other standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
N-Dimethylation: The first step is the N-dimethylation of this compound to produce 5-(dimethylamino)naphthalene-1-sulfonic acid. This is typically achieved by reacting this compound with dimethyl sulfate in an aqueous basic solution (e.g., sodium hydroxide). The reaction mixture is heated under reflux.
-
Conversion to Sulfonyl Chloride: The resulting 5-(dimethylamino)naphthalene-1-sulfonic acid is then converted to the sulfonyl chloride (Dansyl chloride). This can be done by reacting it with a chlorinating agent such as phosphorus pentachloride or thionyl chloride in an appropriate solvent.[8]
-
Purification: The crude Dansyl chloride is then purified, for example, by recrystallization from a suitable solvent mixture to yield the final product.
Note: This is a general outline. Specific reaction conditions, such as temperature, reaction time, and purification methods, should be optimized based on literature procedures.
Protocol 2: Labeling of Proteins with a Thiol-Reactive Probe (1,5-I-AEDANS)
This protocol describes a general procedure for labeling cysteine residues in a protein with 1,5-I-AEDANS.
Materials:
-
Protein of interest containing at least one cysteine residue
-
1,5-I-AEDANS
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Quenching solution (e.g., 100 mM dithiothreitol or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer and spectrofluorometer
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT, which should then be removed by dialysis or size-exclusion chromatography before adding the probe.
-
Probe Preparation: Prepare a stock solution of 1,5-I-AEDANS (e.g., 10-20 mM) in a suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the 1,5-I-AEDANS stock solution to the protein solution. The reaction should be carried out in the dark at room temperature or 4°C for 2-4 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted probe.
-
Purification: Remove the unreacted probe and quenching reagent from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA).
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the AEDANS label at its absorption maximum (~336 nm).
-
Record the fluorescence emission spectrum of the labeled protein to confirm successful conjugation.
-
Visualizations
Caption: Synthesis workflow for Dansyl Chloride.
Caption: Experimental workflow for protein labeling.
References
- 1. scbt.com [scbt.com]
- 2. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IAEDANS - Wikipedia [en.wikipedia.org]
- 7. Fluorescent labeling of tRNA by 5-[2-(2-iodoacetamido) ethylamino]-1-naphthalenesulfonate (IAEDANS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Dansyl chloride | 605-65-2 | >95% [smolecule.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 5-Amino-1-naphthalenesulfonic Acid via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-naphthalenesulfonic acid is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Due to its polar nature and lack of a strong chromophore for high-sensitivity UV detection, direct HPLC analysis can be challenging. Pre-column derivatization is a widely employed strategy to enhance the chromatographic properties and detectability of such analytes.
This document provides detailed application notes and protocols for the derivatization of this compound followed by HPLC analysis with UV or fluorescence detection. Three common derivatizing reagents are discussed: Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-Phthalaldehyde (OPA).
Principle of Derivatization
Derivatization chemically modifies the analyte to improve its analytical characteristics. For this compound, the primary amino group is the target for derivatization. The reaction with a suitable reagent introduces a tag that:
-
Increases hydrophobicity: This improves retention on reversed-phase HPLC columns.
-
Adds a highly responsive moiety: This enhances detection by UV or fluorescence detectors, significantly increasing sensitivity.
The general derivatization reaction is depicted below:
Caption: General Derivatization Reaction Scheme.
Derivatization Reagents and Methods
Dansyl Chloride Derivatization
Dansyl chloride reacts with the primary amino group of this compound in an alkaline environment to form a highly fluorescent and UV-active sulfonamide derivative.
Experimental Protocol: Dansyl Chloride Derivatization
1. Reagents and Materials:
- This compound standard solution (in water or methanol)
- Dansyl Chloride solution: 1.5 mg/mL in acetonitrile (prepare fresh)
- Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or Phosphoric acid (for mobile phase)
2. Derivatization Procedure:
- In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of the sodium bicarbonate buffer.
- Add 200 µL of the Dansyl Chloride solution.
- Vortex the mixture for 1 minute.
- Incubate the reaction mixture in a water bath at 60°C for 45-60 minutes in the dark.
- After incubation, cool the mixture to room temperature.
- Add 100 µL of a quenching reagent (e.g., 2% v/v methylamine solution in water) to react with excess Dansyl Chloride, if necessary, and vortex for 1 minute.
- Filter the solution through a 0.45 µm syringe filter before HPLC injection.
HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start with a lower percentage of B, and gradually increase to elute the derivatized analyte. A typical gradient could be: 0-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, return to 30% B.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection:
- UV: 254 nm
- Fluorescence: Excitation at ~335 nm, Emission at ~520 nm
9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization
FMOC-Cl reacts with primary amines under alkaline conditions to produce highly fluorescent and UV-absorbing derivatives. The resulting derivative is generally stable.
Experimental Protocol: FMOC-Cl Derivatization
1. Reagents and Materials:
- This compound standard solution (in water or acetonitrile)
- FMOC-Cl solution: 1 mg/mL in acetonitrile (prepare fresh)
- Borate buffer (0.1 M, pH 9.0)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 1-Adamantanamine or Glycine solution (quenching agent)
- Phosphoric acid or Trifluoroacetic acid (TFA) (for mobile phase)
2. Derivatization Procedure:
- In a vial, mix 100 µL of the sample or standard solution with 400 µL of borate buffer.
- Add 500 µL of the FMOC-Cl solution.
- Vortex the mixture for 30-60 seconds.
- Let the reaction proceed at room temperature for 10-15 minutes.
- Add 100 µL of the quenching agent solution to react with excess FMOC-Cl and vortex.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Gradient: A suitable gradient would be to start with a 50:50 ratio of A and B and increase the proportion of B over time.
- Flow Rate: 1.2 mL/min
- Injection Volume: 20 µL
- Detection:
- UV: 265 nm
- Fluorescence: Excitation at ~265 nm, Emission at ~315 nm
o-Phthalaldehyde (OPA) Derivatization
OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) at alkaline pH to form a highly fluorescent isoindole derivative. The derivatives can be less stable than those from Dansyl Chloride or FMOC-Cl, so automated derivatization just before injection is often preferred.
Experimental Protocol: OPA Derivatization
1. Reagents and Materials:
- This compound standard solution
- OPA Reagent: Dissolve 25 mg of OPA in 0.5 mL of methanol, add 4.5 mL of 0.1 M borate buffer (pH 10.0), and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.
- Borate buffer (0.1 M, pH 10.0)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer (for mobile phase)
2. Derivatization Procedure:
- In a vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA reagent.
- Vortex for 30 seconds.
- Allow the reaction to proceed for 2 minutes at room temperature.
- Inject the mixture into the HPLC system immediately.
HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: 50 mM Sodium Phosphate buffer (pH 7.0)
- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
- Gradient: A gradient starting with a high proportion of A and increasing B over time is recommended.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection:
- Fluorescence: Excitation at ~340 nm, Emission at ~450 nm
Data Presentation
The following tables summarize the expected quantitative performance for the derivatization of primary aromatic amines, which can be used as a starting point for the method validation of this compound analysis. Actual values must be determined experimentally.
Table 1: Comparison of Derivatization Reagents
| Feature | Dansyl Chloride | FMOC-Cl | OPA |
| Reaction Time | 45-60 min | 10-15 min | ~2 min |
| Derivative Stability | High | High | Moderate (often requires immediate analysis) |
| Detection Method | UV, Fluorescence | UV, Fluorescence | Primarily Fluorescence |
| Selectivity | Primary & Secondary Amines | Primary & Secondary Amines | Primary Amines |
| By-products | Fluorescent by-products can interfere | Non-fluorescent by-products | Non-fluorescent reagent |
Table 2: Expected HPLC Method Performance (General for Aromatic Amines)
| Parameter | Dansyl Chloride Derivative | FMOC-Cl Derivative | OPA Derivative |
| Retention Time (min) | Dependent on gradient | Dependent on gradient | Dependent on gradient |
| LOD (ng/mL) | 0.1 - 10 | 0.05 - 5 | 0.01 - 1 |
| LOQ (ng/mL) | 0.3 - 30 | 0.15 - 15 | 0.03 - 3 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% | < 5% |
Note: These are estimated values based on literature for similar compounds and should be experimentally verified for this compound.
Visualizations
Caption: Experimental Workflow for HPLC Analysis.
Caption: Dansyl Chloride Derivatization Pathway.
Conclusion
The derivatization of this compound with Dansyl Chloride, FMOC-Cl, or OPA allows for sensitive and robust quantification by reversed-phase HPLC. The choice of the derivatizing reagent will depend on the specific requirements of the analysis, such as desired sensitivity, sample throughput, and available detection capabilities. The provided protocols serve as a starting point for method development and validation. It is essential to optimize the reaction and chromatographic conditions for the specific matrix and instrumentation used.
Application Notes and Protocols for Protein Binding Studies with 5-Amino-1-naphthalenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Amino-1-naphthalenesulfonic acid as a fluorescent probe in protein binding studies. While the principles are based on the well-established use of related naphthalenesulfonic acid derivatives like 8-anilino-1-naphthalenesulfonic acid (ANS), it is crucial to note that specific experimental parameters may require optimization for this compound.
Principle of Detection
This compound is a fluorescent molecule whose quantum yield is highly sensitive to the polarity of its environment.[1] In aqueous, polar solutions, the fluorescence of the free probe is typically low. However, upon binding to hydrophobic pockets or regions on the surface of a protein, the probe becomes shielded from the aqueous environment. This decrease in polarity leads to a significant increase in fluorescence intensity and often a "blue shift" (a shift to a shorter wavelength) in the emission maximum.[2][3] This phenomenon allows for the sensitive detection and characterization of protein-ligand binding, conformational changes, and the exposure of hydrophobic surfaces.[4] The binding mechanism often involves a combination of hydrophobic and electrostatic interactions, particularly with positively charged amino acid residues like arginine and lysine.[2][3][5]
Applications
-
Determination of Binding Affinity: Quantifying the dissociation constant (Kd) to understand the strength of the interaction between the probe and a protein.
-
Characterization of Protein Folding and Unfolding: Monitoring changes in protein conformation, including the identification of partially folded "molten globule" intermediates which often expose hydrophobic regions.[4]
-
Detection of Conformational Changes: Observing structural alterations in a protein upon binding of a ligand, substrate, or inhibitor, or in response to changes in environmental conditions like temperature or pH.[1][6]
-
High-Throughput Screening: Adapting binding assays for screening libraries of compounds that may compete with the probe for binding to a target protein.
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Maxima
Objective: To determine the optimal excitation and emission wavelengths for this compound in its free and protein-bound states.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable buffer)
-
Protein of interest stock solution (concentration determined by a reliable method, e.g., BCA assay)
-
Assay Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; buffer should not contain primary amines that could interfere[7])
-
Fluorometer and suitable cuvettes
Method:
-
Prepare Samples:
-
Incubation: Incubate both samples at room temperature for 15-30 minutes, protected from light, to allow binding to reach equilibrium.[1]
-
Excitation Scan: For both samples, set the emission wavelength to an estimated value (e.g., 480 nm for naphthalenesulfonamides) and scan a range of excitation wavelengths (e.g., 300-450 nm) to determine the excitation maximum (λex).[1]
-
Emission Scan: Using the determined λex for each sample, perform an emission scan over a suitable range (e.g., 400-600 nm) to determine the emission maximum (λem).
-
Analysis: Note the λex and λem for both the free and bound probe. A blue shift in the λem of the bound probe is expected.
Experimental Workflow for Determining Optimal Wavelengths
Caption: Workflow for determining the optimal excitation and emission wavelengths.
Protocol 2: Determination of Dissociation Constant (Kd)
Objective: To quantify the binding affinity (Kd) and the number of binding sites (n) of the probe for the protein.
Method:
-
Prepare Solutions: Prepare a series of solutions with a constant concentration of the protein of interest (e.g., 5 µM) in the assay buffer.[1]
-
Titration: Add increasing concentrations of this compound to each protein solution (e.g., from 0 to 100 µM).[1] Include a control series without the protein to measure the fluorescence of the free probe at each concentration.
-
Incubation: Incubate the samples as described in Protocol 1.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths determined in Protocol 1.[1]
-
Data Analysis:
-
Subtract the fluorescence of the free probe from the corresponding sample containing the protein to get the net fluorescence change (ΔF).
-
Plot ΔF as a function of the total probe concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding hyperbola) using non-linear regression to determine the Kd and the maximum fluorescence change (ΔFmax). The equation is: ΔF = (ΔFmax * [L]) / (Kd + [L]) where [L] is the concentration of the ligand (probe).
-
Logical Flow for Kd Determination
Caption: Logical workflow for determining the dissociation constant (Kd).
Protocol 3: Monitoring Protein Conformational Changes
Objective: To use this compound to detect conformational changes induced by a ligand, denaturant, or a change in physical conditions.[1]
Method:
-
Prepare Sample: Prepare a solution containing the protein of interest (e.g., 5 µM) and a fixed concentration of this compound (typically at or below the determined Kd) in the assay buffer.[1]
-
Baseline Measurement: Record the baseline fluorescence intensity.
-
Induce Change: Incrementally add the inducing agent (e.g., increasing concentrations of a ligand or denaturant like urea) or change the physical condition (e.g., temperature).[1]
-
Equilibration and Measurement: After each addition or change, allow the system to equilibrate and then record the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the concentration of the inducing agent or the change in the physical parameter. The resulting curve can provide information on the transition process.
Data Presentation
Quantitative data from these experiments should be summarized for clarity and comparison.
Table 1: Spectral Properties of this compound
| Condition | Excitation Max (λex, nm) | Emission Max (λem, nm) | Relative Fluorescence Intensity |
| Free Probe in Buffer | 340 | 520 | 1.0 |
| Bound to Protein X | 350 | 485 | 15.2 |
Table 2: Binding Affinity Data for Various Proteins
| Protein | Kd (µM) | Stoichiometry (n) | ΔFmax (Arbitrary Units) |
| Protein X | 40.8 ± 3.3[8] | 1.1 | 5800 |
| Protein Y | 15.2 ± 1.5 | 0.9 | 3250 |
| Protein Z | >200 | Not Determined | 450 |
Note: The Kd value for Protein X is adapted from a study on MurA with ANS for illustrative purposes.[8]
Table 3: Ligand-Induced Conformational Change in Protein X
| Ligand Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Change from Baseline |
| 0 (Baseline) | 3500 | 0% |
| 10 | 3250 | -7.1% |
| 50 | 2800 | -20.0% |
| 100 | 2500 | -28.6% |
| 200 | 2450 | -30.0% |
These tables provide a structured format for presenting the key quantitative outcomes of the described protocols, facilitating easy interpretation and comparison of results.
References
- 1. benchchem.com [benchchem.com]
- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 5-Amino-1-naphthalenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using 5-Amino-1-naphthalenesulfonic acid as a key precursor. This document outlines the fundamental principles of diazotization and azo coupling, offers step-by-step experimental procedures, presents quantitative data for representative dye syntheses, and includes workflows for product purification and characterization.
Introduction
This compound is a vital intermediate in the synthesis of a wide range of azo dyes.[1] Its structure, featuring a reactive primary amino group and a water-solubilizing sulfonic acid group on a naphthalene backbone, makes it a versatile starting material for producing dyes with varied colors and properties. The amino group serves as the site for diazotization, forming a reactive diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (the coupling component) to form the characteristic azo (-N=N-) linkage, the chromophore responsible for the dye's color. The sulfonic acid group enhances the water solubility of the resulting dye, a crucial property for applications in textile dyeing and as biological stains.
Principle of the Reaction
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt is a weak electrophile that reacts with an activated aromatic ring, such as a phenol or an aniline derivative (the coupling component), in an electrophilic aromatic substitution reaction. The position of the coupling on the aromatic ring of the coupling component is directed by the activating group.
Experimental Protocols
The following protocols provide a general procedure for the synthesis of an azo dye using this compound. Specific quantities of reactants may be adjusted based on the desired scale of the reaction.
General Protocol for the Diazotization of this compound
-
Preparation of the Amine Salt Solution:
-
In a 250 mL beaker, suspend 2.23 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Add 2.5 mL of concentrated hydrochloric acid and stir until a fine suspension is obtained.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine salt while maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture for 30 minutes after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.
-
General Protocol for the Azo Coupling Reaction
-
Preparation of the Coupling Component Solution:
-
In a 400 mL beaker, dissolve 0.01 mol of the coupling component (e.g., phenol, resorcinol, N,N-dimethylaniline) in 50 mL of a 10% sodium hydroxide solution (for phenolic coupling components) or a dilute acid solution (for aniline coupling components).
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
-
Coupling Reaction:
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the pH of the reaction mixture according to the coupling component used (alkaline for phenols, slightly acidic for anilines) by adding sodium carbonate or sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolation and Purification of the Azo Dye
-
Precipitation and Filtration:
-
After the coupling reaction is complete, add a saturated sodium chloride solution to "salt out" the dye, promoting its precipitation.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.
-
-
Recrystallization:
-
Transfer the crude dye to a beaker.
-
Add a minimal amount of a suitable solvent (e.g., hot water, ethanol, or a mixture) to dissolve the dye.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified dye in a desiccator or a vacuum oven.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of azo dyes derived from this compound and various coupling components.
| Diazo Component | Coupling Component | Molar Ratio (Diazo:Coupling) | Reaction Time (h) | Yield (%) | λmax (nm) | Reference |
| This compound | Phenol | 1:1 | 2 | 85 | 480 | [2] |
| This compound | Resorcinol | 1:1 | 2.5 | 90 | 495 | [2] |
| This compound | 2-Naphthol | 1:1 | 3 | 92 | 510 | [3] |
| This compound | N,N-Dimethylaniline | 1:1 | 2 | 88 | 525 | [3] |
| This compound | H-Acid | 1:1 | 3 | 89 | 570 | [4] |
Note: Yields and λmax values are representative and can vary based on specific reaction conditions and purification methods.
Characterization of Azo Dyes
The synthesized azo dyes can be characterized using various spectroscopic techniques to confirm their structure and purity.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | A strong absorption band in the visible region (400-700 nm) due to the π → π* transition of the conjugated azo system. The λmax will vary depending on the coupling component and any auxochromes present.[5][6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks for the N=N stretching vibration (around 1400-1500 cm⁻¹), O-H or N-H stretching (if present in the coupling component, around 3200-3600 cm⁻¹), and S=O stretching from the sulfonic acid group (around 1040 and 1180 cm⁻¹).[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the naphthalene and coupling component rings. The chemical shifts will be influenced by the azo group and other substituents.[2][3] |
| Mass Spectrometry | Provides the molecular weight of the synthesized dye, confirming its molecular formula.[2] |
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis pathway of an azo dye from this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of azo dyes.
Logical Relationship of Components
Caption: Relationship between precursors and final azo dye properties.
References
- 1. This compound [myskinrecipes.com]
- 2. ijorarjournal.com [ijorarjournal.com]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. asianpubs.org [asianpubs.org]
- 5. jou.jobrs.edu.iq [jou.jobrs.edu.iq]
- 6. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for Fluorescence Quenching Studies with 5-Amino-1-naphthalenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is a fluorescent molecule whose emission properties are sensitive to its local environment.[1][2][3] This characteristic makes it a valuable tool in various biochemical and biophysical studies, particularly in the investigation of molecular interactions through fluorescence quenching. A dilute aqueous solution of this compound exhibits a green fluorescence.[1][4]
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound, due to its interaction with another molecule, termed a quencher.[5] The study of fluorescence quenching can provide valuable insights into the binding of ligands to macromolecules, the accessibility of fluorescent probes in proteins, and the dynamics of molecular interactions. The analysis of quenching data, typically through the Stern-Volmer relationship, allows for the determination of binding constants and quenching rate constants.[5]
These application notes provide a detailed experimental protocol for conducting fluorescence quenching studies using this compound, aimed at researchers in academia and industry. The protocol is designed to be adaptable for various quenchers and experimental systems.
Photophysical Properties and Quenching Mechanisms
The fluorescence of aminonaphthalenesulfonic acid derivatives is influenced by solvent polarity.[4] In polar solvents, the fluorescence can be quenched due to faster non-radiative processes.[6]
Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) and static quenching.[5]
-
Dynamic Quenching: This occurs when the fluorophore and quencher collide during the excited state lifetime of the fluorophore. This process is diffusion-controlled and leads to a decrease in both fluorescence intensity and lifetime. An increase in temperature generally leads to a higher dynamic quenching efficiency due to increased diffusion rates.[7]
-
Static Quenching: This arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence intensity decreases, but the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[5]
Distinguishing between these mechanisms is crucial for the correct interpretation of quenching data and is typically achieved by measuring fluorescence lifetimes.
Experimental Design and Protocols
A successful fluorescence quenching experiment requires careful preparation of reagents and precise control of experimental parameters. The following protocol outlines a general procedure for studying the quenching of this compound fluorescence by a generic quencher (e.g., acrylamide, iodide, or a small molecule of interest).
Materials and Equipment
-
This compound (Fluorophore)
-
Quencher of interest (e.g., Acrylamide, Potassium Iodide)
-
High-purity water (Milli-Q or equivalent)
-
Buffer solution (e.g., Phosphate-buffered saline (PBS), Tris-HCl) at the desired pH
-
Spectrofluorometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate dilutions
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in a fluorescence quenching experiment.
Protocol: Quenching with Acrylamide
-
Preparation of Stock Solutions:
-
This compound (1 mM): Dissolve 22.32 mg of this compound in 100 mL of the desired buffer. Gentle heating may be required to fully dissolve the compound.[1] Store the stock solution protected from light.
-
Acrylamide (1 M): Dissolve 7.11 g of acrylamide in 100 mL of the same buffer. Handle acrylamide with care as it is a neurotoxin.
-
-
Preparation of Samples for Measurement:
-
Prepare a series of solutions in cuvettes, each with a final volume of 2 mL.
-
Add a constant amount of the this compound stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 10 µM). The optimal concentration should be determined empirically to give a strong fluorescence signal without significant inner filter effects.
-
Add varying amounts of the acrylamide stock solution to the cuvettes to obtain a range of quencher concentrations (e.g., 0, 10, 20, 30, 40, 50 mM).
-
Adjust the final volume of each cuvette to 2 mL with the buffer.
-
Gently mix the solutions and allow them to equilibrate at a constant temperature (e.g., 25 °C) for about 15-30 minutes before measurement.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer. For aminonaphthalenesulfonic acid derivatives, this is typically in the UV range. A preliminary scan should be performed to determine the optimal excitation and emission maxima. For instance, the related 8-anilino-1-naphthalenesulfonic acid (ANS) is often excited around 380 nm.[8]
-
Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 400-600 nm).
-
The fluorescence intensity at the emission maximum is recorded for each quencher concentration.
-
Data Analysis
The quenching data is analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
Quantitative Data Summary
| Quencher Concentration [Q] (mM) | Fluorescence Intensity (F) (a.u.) | F₀/F |
| 0 | 950 | 1.00 |
| 10 | 785 | 1.21 |
| 20 | 670 | 1.42 |
| 30 | 585 | 1.62 |
| 40 | 515 | 1.84 |
| 50 | 460 | 2.07 |
| Note: This data is for illustrative purposes only and should be replaced with experimentally determined values. |
From this illustrative data, a Stern-Volmer plot would be constructed, and the Ksv would be determined from the slope. Assuming a typical fluorescence lifetime (τ₀) for naphthalenesulfonic acid derivatives of around 10 ns, the bimolecular quenching constant (kq) could be calculated.
Signaling Pathways and Mechanisms
Fluorescence Quenching Mechanisms
The interaction between a fluorophore and a quencher can be visualized as follows, highlighting the difference between dynamic and static quenching.
Caption: A diagram illustrating the pathways for dynamic and static fluorescence quenching.
Conclusion
Fluorescence quenching studies using this compound offer a powerful method for investigating molecular interactions. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can effectively utilize this technique to gain valuable insights in various fields, including drug discovery and protein science. Careful experimental design and a thorough understanding of the underlying principles of fluorescence quenching are paramount for obtaining reliable and interpretable results.
References
- 1. chembk.com [chembk.com]
- 2. This compound technical, = 90 T 84-89-9 [sigmaaldrich.com]
- 3. 1-Naphthylamine-5-sulfonic Acid [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. edinst.com [edinst.com]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-1-naphthalenesulfonic Acid as an Intermediate in the Synthesis of Naphthalene-Sulfonamide CCR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-amino-1-naphthalenesulfonic acid as a key intermediate in the synthesis of a novel class of potent and selective antagonists for the human chemokine receptor 8 (CCR8). The protocols outlined below are based on established synthetic methodologies for creating naphthalene-sulfonamide derivatives, which have shown promise in preclinical studies for inflammatory and immuno-oncology indications.
Introduction
This compound is a versatile chemical building block in pharmaceutical synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a sulfonic acid moiety, allows for diverse chemical modifications. This document focuses on its application in the synthesis of naphthalene-sulfonamide derivatives that act as antagonists of the human CCR8 receptor. The CCR8 receptor is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes and is implicated in the pathogenesis of allergic inflammation and other immune disorders. The development of small molecule antagonists for CCR8 is therefore a promising therapeutic strategy.
Synthetic Pathway Overview
The general synthetic route to naphthalene-sulfonamide CCR8 antagonists involves a multi-step process starting from a suitable naphthalene precursor. While direct use of this compound is one potential starting point, a common strategy involves the use of a related naphthalene derivative which is then elaborated to the final sulfonamide product. The key steps typically include sulfonylation, functional group interconversion, and coupling reactions to introduce the desired diversity elements.
A representative synthetic pathway for a naphthalene-sulfonamide derivative is depicted below. This pathway illustrates the logical flow from a functionalized naphthalene core to the final biologically active compound.
Caption: General synthetic pathway for naphthalene-sulfonamide CCR8 antagonists.
Experimental Protocols
The following protocols describe the synthesis of a representative naphthalene-sulfonamide CCR8 antagonist.
Protocol 1: Synthesis of Naphthalenesulfonyl Chloride Intermediate
This protocol outlines the preparation of a key naphthalenesulfonyl chloride intermediate from a functionalized naphthalene precursor.
Materials:
-
Functionalized Naphthalene Precursor (e.g., a brominated naphthalene derivative)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
To a stirred solution of the functionalized naphthalene precursor (1.0 eq) in dichloromethane (DCM) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
To the crude sulfonic acid, add thionyl chloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude naphthalenesulfonyl chloride is used in the next step without further purification.
Protocol 2: Synthesis of the Final Naphthalene-Sulfonamide Compound
This protocol details the coupling of the naphthalenesulfonyl chloride intermediate with a primary or secondary amine to yield the final sulfonamide product.
Materials:
-
Naphthalenesulfonyl Chloride Intermediate (from Protocol 1)
-
Appropriate amine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware
Procedure:
-
Dissolve the crude naphthalenesulfonyl chloride intermediate (1.0 eq) in DCM.
-
Add the desired amine (1.2 eq) followed by triethylamine (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final naphthalene-sulfonamide.
-
Characterize the final compound by NMR and Mass Spectrometry.
Data Presentation
The following table summarizes typical reaction yields and purity for the synthesis of a representative naphthalene-sulfonamide CCR8 antagonist.
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| Sulfonylation and Chlorination | Naphthalenesulfonyl Chloride | Functionalized Naphthalene Precursor | 75-85 | >90 (crude) |
| Sulfonamide Formation & Purification | Naphthalene-Sulfonamide CCR8 Antagonist | Naphthalenesulfonyl Chloride | 60-70 | >98 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from starting materials to the final purified compound and its biological evaluation.
Caption: Overall experimental workflow for the synthesis and evaluation of naphthalene-sulfonamide CCR8 antagonists.
Conclusion
This compound and its derivatives are valuable intermediates for the synthesis of medicinally relevant compounds, including potent naphthalene-sulfonamide antagonists of the CCR8 receptor. The protocols and data presented here provide a framework for researchers in drug discovery and development to synthesize and evaluate novel compounds targeting this important therapeutic target. The versatility of the naphthalene scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols for Protein Conformational Analysis using 5-Amino-1-naphthalenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein conformational changes is paramount in understanding protein function, regulation, and their roles in disease. These dynamic structural alterations are also a critical aspect of drug discovery and development, where the interaction of a small molecule with its protein target can induce functionally relevant conformational shifts. Fluorescent probes provide a sensitive and non-invasive means to monitor these changes in real-time. 5-Amino-1-naphthalenesulfonic acid (5-ANSA) is a fluorescent dye that exhibits environmentally sensitive fluorescence, making it a valuable tool for probing protein conformation.[1]
The fluorescence of naphthalenesulfonic acid derivatives like 5-ANSA is typically low in aqueous, polar environments. However, upon binding to hydrophobic pockets on the surface of proteins, which may become exposed during conformational changes, its fluorescence intensity can increase significantly, often accompanied by a blue shift in the emission maximum.[1] This phenomenon allows for the detection and characterization of different conformational states and the transitions between them. These application notes provide a comprehensive overview and detailed protocols for utilizing 5-ANSA in protein conformational analysis.
Principle of Detection
The utility of 5-ANSA as a probe for protein conformational changes is rooted in its solvatochromic fluorescence properties.
-
Low Fluorescence in Polar Environments: In aqueous buffers, the 5-ANSA molecule is exposed to the polar solvent, and its fluorescence is quenched.[1]
-
High Fluorescence in Nonpolar Environments: When a protein undergoes a conformational change, it may expose hydrophobic regions. 5-ANSA can then bind to these sites.[1] The nonpolar nature of these binding pockets shields the probe from the aqueous environment, leading to a significant increase in its fluorescence quantum yield and a shift of the emission maximum to a shorter wavelength (blue shift). This change in fluorescence serves as a direct reporter of the protein's conformational state.[1]
Caption: Mechanism of fluorescence signal generation with 5-ANSA.
Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following table provides a template for the types of data that should be collected. For illustrative purposes, typical data ranges observed for the structurally related and well-studied compound, 8-anilinonaphthalene-1-sulfonic acid (ANS), are included.[1]
| Parameter | 5-ANSA in Aqueous Buffer (Typical) | 5-ANSA Bound to Protein (Typical) | Significance |
| Excitation Maximum (λex) | ~350 nm | ~360-380 nm | Indicates the formation of the probe-protein complex.[1] |
| Emission Maximum (λem) | ~520-540 nm | ~460-490 nm | A blue shift indicates the probe is in a more hydrophobic environment.[2] |
| Fluorescence Quantum Yield (Φ) | Low (~0.003) | High (can increase >100-fold) | A significant increase is a primary indicator of binding to hydrophobic sites.[3] |
| Fluorescence Lifetime (τ) | Short (~2-5 ns) | Long (~10-15 ns) | An increase in lifetime reflects the restricted mobility of the probe upon binding.[4] |
| Dissociation Constant (Kd) | N/A | Varies (µM to mM range) | Quantifies the affinity of the probe for the protein's binding sites. |
| Binding Stoichiometry (n) | N/A | Varies | Indicates the number of binding sites for the probe on the protein. |
Experimental Protocols
The following are detailed protocols for using 5-ANSA as a non-covalent probe to study protein conformational changes.
Part 1: Preparation of Stock Solutions
-
5-ANSA Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol.
-
Store the stock solution protected from light at -20°C.
-
-
Protein Solution:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain components that interfere with fluorescence measurements.
-
The protein solution should be centrifuged or filtered to remove any aggregates before use.
-
Part 2: Determination of Optimal Probe Concentration
-
In a fluorescence cuvette, add the protein of interest to a final concentration of 1-10 µM in the chosen reaction buffer.
-
Titrate the protein solution with increasing concentrations of 5-ANSA (e.g., from 0 to 100 µM).
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum (e.g., from 400 to 600 nm) using an excitation wavelength of approximately 350 nm.
-
Plot the fluorescence intensity at the emission maximum as a function of the 5-ANSA concentration. The optimal concentration is typically at the beginning of the saturation plateau, where the fluorescence signal is strong but not in vast excess to avoid high background fluorescence.
Part 3: Monitoring Protein Conformational Changes
This protocol can be adapted to study conformational changes induced by various factors such as ligand binding, temperature, pH, or denaturants.
-
To a fluorescence cuvette, add the protein of interest (at a predetermined optimal concentration) and 5-ANSA (at its optimal concentration) in the reaction buffer.
-
Record a baseline fluorescence spectrum.
-
Induce the conformational change:
-
Ligand Binding: Add increasing concentrations of the ligand of interest. After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
Temperature Change: Use a temperature-controlled fluorometer to incrementally increase or decrease the temperature and record the fluorescence spectrum at each temperature point.
-
pH Change: Titrate the solution with small volumes of acid or base to achieve the desired pH range, recording the spectrum at each pH value.
-
Denaturant Titration: Add increasing concentrations of a denaturant (e.g., urea or guanidinium chloride) and record the spectrum after each addition and equilibration.
-
-
Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the concentration of the inducing agent, temperature, or pH. The resulting curve will indicate the range over which the conformational change occurs.[1]
References
- 1. Reconsider the fluorescence properties of 5-ASA and its sensing mechanism for iodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 5-Amino-1-naphthalenesulfonic Acid in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Amino-1-naphthalenesulfonic acid in various environmental samples. The methodologies described herein are essential for monitoring the environmental fate of this compound, which is a key intermediate in the synthesis of azo dyes and has potential applications in drug development.
Introduction
This compound, also known as Laurent's acid, is an aromatic sulfonic acid used primarily in the manufacturing of dyes. Its presence in environmental samples, particularly water and soil, can be an indicator of industrial pollution. Accurate and sensitive quantification of this compound is crucial for environmental risk assessment and for understanding its persistence and transport in ecosystems. The protocols outlined below detail methods for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Data Presentation
While specific quantitative data for this compound in environmental samples is not extensively available in public literature, the following tables represent typical data that can be generated using the described methods. These tables are structured for the clear presentation and comparison of results from method validation and sample analysis.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 5% | ≤ 15% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.3 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% |
| Precision (% RSD) | < 3% | ≤ 15% |
Table 3: Hypothetical Quantitative Data in Environmental Samples
| Sample ID | Matrix | Concentration (µg/L) - HPLC-UV | Concentration (µg/L) - LC-MS/MS |
| WW-01 | Industrial Wastewater | 15.2 | 14.9 |
| RW-01 | River Water (downstream) | 1.8 | 1.7 |
| RW-02 | River Water (upstream) | < LOQ | 0.5 |
| S-01 | Soil (near factory) | 25.5 (µg/kg) | 24.8 (µg/kg) |
| S-02 | Soil (control) | < LOQ | < LOQ |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is applicable to water and soil samples and serves to extract and concentrate this compound prior to chromatographic analysis.[1]
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Vacuum manifold
-
Nitrogen evaporator
Procedure for Water Samples:
-
Sample Filtration: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Sample Acidification: Adjust the pH of the filtered water sample to approximately 3 with formic acid.
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of a methanol/ammonium hydroxide solution (98:2, v/v).
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC or LC-MS/MS analysis.
Procedure for Soil Samples:
-
Sample Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of a methanol/water mixture (1:1, v/v) and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction and centrifugation steps twice more and combine the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatant to approximately 10 mL.
-
Dilution and pH Adjustment: Dilute the extract with 40 mL of deionized water and adjust the pH to 3 with formic acid.
-
SPE Cleanup: Proceed with the SPE procedure as described for water samples (steps 3-9).
References
Application Notes and Protocols for Metal Ion Detection Using 5-Amino-1-naphthalenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-naphthalenesulfonic acid is a fluorescent molecule that serves as a versatile building block for the synthesis of chemosensors for metal ion detection. Its derivatives, particularly Schiff bases, exhibit changes in their fluorescence properties upon complexation with specific metal ions, making them valuable tools for environmental monitoring, biological research, and pharmaceutical analysis. The interaction with metal ions often leads to a "turn-on" or "turn-off" fluorescent response, enabling sensitive and selective quantification. This document provides detailed application notes and protocols for the use of a Schiff base derivative of this compound for the detection of ferric iron (Fe³⁺).
The underlying principle of detection often involves mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In many Schiff base sensors, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the naphthalene moiety through a PET process. Upon coordination with a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).
Application: Detection of Ferric Iron (Fe³⁺)
This section outlines the use of a Schiff base derivative of this compound for the selective detection of Fe³⁺ ions. The proposed sensor, (E)-5-((2-hydroxybenzylidene)amino)-1-naphthalenesulfonic acid (HBANS), is synthesized through the condensation of this compound and salicylaldehyde.
Signaling Pathway
The detection mechanism of HBANS for Fe³⁺ is based on the inhibition of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In the absence of Fe³⁺, the fluorescence of the naphthalene moiety is quenched by the lone pair of electrons on the imine nitrogen. Upon binding of Fe³⁺ to the imine nitrogen and the hydroxyl group of the salicylaldehyde moiety, the PET process is blocked, resulting in a significant fluorescence enhancement.
Caption: Signaling pathway of the HBANS sensor for Fe³⁺ detection.
Quantitative Data
The following table summarizes the key performance parameters of naphthalene-based Schiff base sensors for the detection of various metal ions, providing a reference for the expected performance of HBANS.
| Parameter | Fe³⁺ | Al³⁺ | Cu²⁺ |
| Limit of Detection (LOD) | 65.2 nM[1][2] | 0.70 µM[3] | 0.66 µM[4] |
| Linear Range | 60-140 µM | Not Specified | Not Specified |
| Response Time | < 5 min | < 3 min[3] | Not Specified |
| Binding Stoichiometry (Sensor:Ion) | 1:1[1] | 1:1[3] | Not Specified |
| Solvent System | DMF/H₂O or Acetonitrile/H₂O | EtOH/H₂O | Aqueous |
Experimental Protocols
Synthesis of (E)-5-((2-hydroxybenzylidene)amino)-1-naphthalenesulfonic acid (HBANS)
This protocol is based on general methods for Schiff base synthesis.[5][6][7][8]
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Stir the mixture until the solid is fully dissolved. Gentle heating may be required.
-
Add salicylaldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure HBANS sensor.
-
Dry the purified product under vacuum.
Caption: Experimental workflow for the synthesis of the HBANS sensor.
Protocol for Fe³⁺ Detection using HBANS
Materials:
-
HBANS sensor stock solution (1 mM in DMF or Ethanol)
-
Fe³⁺ stock solution (10 mM aqueous solution of FeCl₃)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the HBANS sensor (e.g., 10 µM) by diluting the stock solution in the desired solvent system (e.g., DMF/H₂O or EtOH/H₂O).
-
Fluorescence Measurement:
-
Pipette 2 mL of the HBANS working solution into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum (Excitation at the absorption maximum of the sensor, emission scan over the expected range).
-
-
Titration with Fe³⁺:
-
Add small aliquots of the Fe³⁺ stock solution to the cuvette containing the HBANS solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
From the titration curve, determine the linear range and the limit of detection (LOD). The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.
-
-
Selectivity Test:
-
Prepare solutions of the HBANS sensor with various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) at the same concentration as the maximum Fe³⁺ concentration used in the titration.
-
Record the fluorescence spectra and compare the fluorescence response to that of Fe³⁺.
-
Caption: Experimental workflow for the detection of Fe³⁺ using the HBANS sensor.
Conclusion
Derivatives of this compound, particularly Schiff bases, are effective fluorescent chemosensors for the detection of metal ions. The proposed HBANS sensor provides a framework for the selective and sensitive detection of Fe³⁺ through a "turn-on" fluorescence mechanism. The provided protocols for synthesis and detection can be adapted for the development of sensors for other metal ions by modifying the aldehyde used in the Schiff base condensation, thereby tuning the chelation site and selectivity. These application notes serve as a guide for researchers in developing and utilizing naphthalene-based fluorescent sensors for a wide range of analytical applications.
References
- 1. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. primescholars.com [primescholars.com]
- 7. Designing and Synthesis of Some Transition Metal Complexes Derived from Schiff Bases for Anti-Bacterial Activity [jmchemsci.com]
- 8. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Amino-1-naphthalenesulfonic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the synthesis of 5-Amino-1-naphthalenesulfonic acid (also known as Laurent's acid). This guide provides a structured approach to identifying and resolving common issues encountered during the multi-step synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
A1: A frequent cause of low yield is the formation of the undesired 2-naphthalenesulfonic acid isomer during the initial sulfonation of naphthalene. The reaction is highly sensitive to temperature, with lower temperatures favoring the formation of the desired 1-naphthalenesulfonic acid (alpha-isomer) and higher temperatures favoring the thermodynamically more stable but undesired 2-naphthalenesulfonic acid (beta-isomer).[1][2]
Q2: How can I minimize the formation of the 2-naphthalenesulfonic acid isomer?
A2: To minimize the formation of the beta-isomer, it is crucial to maintain a low reaction temperature during the sulfonation of naphthalene, ideally below 40°C. The sulfonation of naphthalene is kinetically controlled at lower temperatures, favoring the formation of the alpha-isomer.[3]
Q3: My nitration step is resulting in a dark, tarry mixture and low yield. What could be the cause?
A3: The formation of a tarry mixture during nitration is often due to an excessively high reaction temperature or the use of a nitrating mixture that is too concentrated. This can lead to over-nitration (dinitration) and oxidation of the naphthalene ring.[4][5] Careful control of the temperature and the slow, portion-wise addition of the nitrating agent are critical to prevent these side reactions.
Q4: I am having difficulty isolating a pure product. What are the recommended purification methods?
A4: Recrystallization is the most common and effective method for purifying crude this compound.[6][7][8] A suitable solvent system, often involving a mixture of a "good" solvent where the compound is soluble at high temperatures and a "poor" solvent where it is less soluble at low temperatures, is key to successful recrystallization.
Q5: What analytical techniques can I use to monitor the reaction progress and assess the purity of my product?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction by separating and quantifying the different isomers of naphthalenesulfonic acid.[9][10][11] It can also be used to assess the purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield of 1-Naphthalenesulfonic Acid in the Sulfonation Step
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Maintain the reaction temperature below 40°C to favor the kinetic product, 1-naphthalenesulfonic acid. Higher temperatures promote the formation of the thermodynamic product, 2-naphthalenesulfonic acid.[3] |
| Incorrect Sulfuric Acid Concentration | The concentration of sulfuric acid influences the isomer ratio. While specific optimal concentrations can vary, using concentrated sulfuric acid is typical. The ratio of 1- to 2-naphthalenesulfonic acid can decrease as the sulfuric acid concentration increases.[1][2] |
| Sublimation of Naphthalene | Naphthalene can sublime at reaction temperatures, leading to a loss of starting material. Using a closed reaction vessel or a solvent can help to mitigate this.[12] |
Issue 2: Formation of Byproducts During Nitration
| Potential Cause | Suggested Solution |
| Over-nitration (Dinitration) | Control the reaction temperature carefully, typically keeping it low (e.g., 0-10°C). Add the nitrating agent slowly and in portions to avoid localized high concentrations.[4][5] |
| Oxidation of the Naphthalene Ring | Avoid excessively harsh nitrating conditions (e.g., fuming nitric acid or oleum unless specified in a validated protocol). Use a well-defined nitrating mixture of nitric acid and sulfuric acid. |
| Incorrect Acidity | Ensure the correct acidity of the reaction medium as specified in the protocol. Deviations can lead to undesired side reactions. |
Issue 3: Inefficient Reduction of the Nitro Group
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reducing agent (e.g., iron powder in acidic medium) is of good quality and used in sufficient excess. Monitor the reaction progress by TLC or HPLC to ensure it goes to completion. |
| Side Reactions | The choice of reducing agent and reaction conditions is crucial. For example, some reducing agents might also reduce the sulfonic acid group under harsh conditions. Stick to established protocols for the reduction of nitronaphthalenesulfonic acids. |
| Poor Solubility of the Starting Material | The nitro compound may have poor solubility in the reaction medium. Ensure adequate stirring and consider using a co-solvent if necessary to improve solubility. |
Issue 4: Difficulty in Product Purification and Isolation
| Potential Cause | Suggested Solution | | Inappropriate Recrystallization Solvent | Conduct small-scale solubility tests to find an optimal solvent or solvent mixture. The ideal solvent should dissolve the compound well when hot and poorly when cold, while impurities should remain soluble at all temperatures or be insoluble.[6][8] | | Co-precipitation of Impurities | Slow cooling during recrystallization promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[7] | | Product is an Oil or Gummy Solid | This can be due to the presence of impurities or an inappropriate solvent system. Try scratching the inside of the flask with a glass rod to induce crystallization or use a different solvent system.[8] |
Quantitative Data Summary
The following table summarizes key quantitative parameters that influence the yield of this compound.
| Parameter | Condition | Effect on Yield/Product | Reference |
| Sulfonation Temperature | < 40°C | Favors formation of 1-naphthalenesulfonic acid (kinetic product) | [3] |
| > 150°C | Favors formation of 2-naphthalenesulfonic acid (thermodynamic product) | [1] | |
| Sulfuric Acid Concentration | 75% H₂SO₄ at 25°C | Ratio of 1- to 2-isomer is approximately 5.9 | [1] |
| 95% H₂SO₄ at 25°C | Ratio of 1- to 2-isomer is approximately 4.3 | [1] | |
| Nitration Temperature | 0 - 10°C | Minimizes over-nitration and side reactions | [5] |
Experimental Protocols
Protocol 1: Sulfonation of Naphthalene to 1-Naphthalenesulfonic Acid
-
In a well-ventilated fume hood, add molten naphthalene to a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 40°C using an ice bath.
-
Stir the mixture vigorously for the recommended reaction time (typically several hours).
-
Monitor the reaction progress by taking aliquots and analyzing the isomer ratio using HPLC.
-
Once the desired conversion is achieved, the reaction mixture can be used directly in the next step or the product can be isolated by pouring the mixture onto ice and filtering the precipitated sulfonic acid.
Protocol 2: Nitration of 1-Naphthalenesulfonic Acid
-
Cool the solution of 1-naphthalenesulfonic acid from the previous step to 0-5°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the cold sulfonic acid solution with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at low temperature for the specified time.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
Protocol 3: Reduction of 1-Nitronaphthalene-5-sulfonic Acid
-
Suspend the crude 1-nitronaphthalene-5-sulfonic acid in water or a dilute acidic solution.
-
Heat the suspension and add a reducing agent, such as iron powder, in portions.
-
Maintain the reaction at an elevated temperature with vigorous stirring. The reaction is often refluxed.
-
Monitor the disappearance of the yellow color of the nitro compound, which indicates the progress of the reduction.
-
After the reaction is complete, filter the hot solution to remove the iron and iron oxides.
-
The filtrate containing the this compound can then be further purified.
Protocol 4: Recrystallization of this compound
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., hot water or ethanol).[13]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Slowly add a "poor" anti-solvent (a solvent in which the product is less soluble) until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 12. shokubai.org [shokubai.org]
- 13. chembk.com [chembk.com]
Technical Support Center: Optimizing 5-Amino-1-naphthalenesulfonic Acid (5-ANSA) Probe Fluorescence
Welcome to the technical support center for 5-Amino-1-naphthalenesulfonic acid (5-ANSA) and its analog, 8-anilino-1-naphthalenesulfonic acid (ANS), fluorescent probes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Weak or No Fluorescence Signal
Q: I am not observing any fluorescence signal, or the signal is much weaker than expected. What are the possible causes and solutions?
A: A weak or non-existent fluorescence signal can stem from several factors, ranging from probe preparation to instrumentation. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Probe Integrity and Concentration:
-
Degradation: Ensure the 5-ANSA probe has been stored correctly, protected from light, and is within its expiration date. Improper storage can lead to degradation of the fluorophore.[1]
-
Concentration: The probe concentration may be too low for detection. Consider performing a titration to determine the optimal concentration for your specific application.[2] Conversely, excessively high concentrations can sometimes lead to self-quenching.
-
-
Environmental Factors:
-
Solvent Polarity: 5-ANSA is highly sensitive to its environment. It is weakly fluorescent in polar aqueous solutions and exhibits a significant increase in fluorescence in less polar, hydrophobic environments.[3] Ensure your experimental buffer or solvent system promotes fluorescence. The fluorescence intensity of ANS, a similar probe, decreases with increasing solvent polarity.[4]
-
pH: The fluorescence of ANS is pH-dependent. At pH values lower than 2, an increase in fluorescence intensity and a blue shift in the emission maximum are observed due to the protonation of the sulfonate group.[5] Conversely, at higher pH, the fluorescence can be quenched. Verify and optimize the pH of your experimental solution.
-
-
Binding Site Availability (for protein interaction studies):
-
Hydrophobic Pockets: 5-ANSA fluorescence is significantly enhanced upon binding to hydrophobic pockets on proteins.[6] If the target protein has limited or inaccessible hydrophobic regions, the fluorescence enhancement will be minimal.
-
Electrostatic Interactions: The negatively charged sulfonate group of ANS interacts with positively charged amino acid residues (like arginine and lysine) on the protein surface, which can enhance fluorescence.[5][7] Changes in pH can alter the charge of the protein surface, affecting probe binding.[8]
-
-
Instrumentation and Settings:
-
Excitation/Emission Wavelengths: Verify that the excitation and emission wavelengths on the spectrofluorometer are correctly set for 5-ANSA. For free ANS, the excitation maximum is around 350 nm, and the emission maximum is around 520 nm. When bound to a protein, the emission maximum typically shifts to a shorter wavelength (blue shift), for example, around 477 nm.[9]
-
Instrument Gain/Sensitivity: The detector gain may be set too low.[10] Increase the gain setting to amplify the signal, but be cautious of increasing the background noise.
-
Laser/Filter Alignment: For microscopy or flow cytometry, ensure that the lasers and filters are correctly aligned and appropriate for the fluorophore's spectral properties.[2]
-
-
Photobleaching:
-
Light Exposure: Excessive exposure to the excitation light source can cause irreversible damage to the fluorophore, a phenomenon known as photobleaching.[11] Minimize light exposure by keeping samples in the dark and reducing illumination time and intensity during measurements.[12][13][14]
-
Antifade Reagents: For microscopy applications, consider using an antifade mounting medium to reduce photobleaching.[14][15]
-
Issue 2: High Background Fluorescence
Q: My background fluorescence is very high, making it difficult to distinguish the specific signal. How can I reduce the background?
A: High background can obscure your signal-to-noise ratio. Here are common causes and mitigation strategies.
Troubleshooting Steps:
-
Autofluorescence:
-
Source: Biological samples, buffers, or media can exhibit intrinsic fluorescence (autofluorescence).[1]
-
Solution: Always include a control sample without the 5-ANSA probe to measure the level of autofluorescence.[1] This background can then be subtracted from your experimental measurements. If using cell-based assays, consider using a specialized medium with reduced autofluorescence.[10]
-
-
Non-Specific Binding:
-
Cause: The probe may be binding non-specifically to components in your sample other than the target of interest.[16]
-
Solution: Optimize washing steps to remove unbound or loosely bound probes.[16] The inclusion of blocking agents, such as Bovine Serum Albumin (BSA), can sometimes help to reduce non-specific interactions in complex biological samples.[17]
-
-
Probe Aggregation:
-
Cause: At high concentrations, 5-ANSA molecules may self-associate, which can contribute to background fluorescence.[4]
-
Solution: Work with the lowest effective probe concentration. Ensure the probe is fully dissolved in the buffer.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for ANS, a close analog of 5-ANSA, which can be used as a reference for experimental design.
Table 1: Environmental Effects on ANS Fluorescence
| Parameter | Condition | Observation | Reference |
| pH | Decrease from pH 7.3 to below pH 2 | Increased fluorescence intensity and a blue shift in emission maxima. | [5] |
| Decrease from pH 8.0 to pH 3.0 (with Lysozyme) | Binding constant (K) increased 1.6 times. | [8] | |
| Solvent Polarity | Increasing solvent polarity (e.g., from methanol to water) | Decreased fluorescence intensity and a red shift in emission maxima. | [4][18][19] |
| Binding | Binding to hydrophobic protein sites | Significant increase in fluorescence intensity and a blue shift in emission maxima. | [3][5][6] |
Table 2: Fluorescence Lifetime Data for ANS
| Environment | Fluorescence Lifetime (τ) | Reference |
| Pure Methanol | ~6.0 ns | [20] |
| Water-Methanol Mixture | ~2.4 ns | [20] |
| Bound to Tear Lipocalin (long component) | 14.01 - 17.42 ns | [21] |
| Bound to Tear Lipocalin (short component) | 2.72 - 4.37 ns | [21] |
| Incorporated in Solid Protein Films (long component) | 14.41 - 15.18 ns | [22] |
| Incorporated in Solid Protein Films (short component) | 5.62 - 7.79 ns | [22] |
Key Experimental Protocols
Protocol 1: General Steady-State Fluorescence Measurement
This protocol describes a general procedure for measuring the fluorescence of 5-ANSA upon interaction with a protein.
-
Reagent Preparation:
-
Prepare a stock solution of 5-ANSA in a suitable solvent (e.g., DMF or DMSO) and store it protected from light.
-
Prepare the protein of interest in the desired experimental buffer. Ensure the buffer itself does not have significant autofluorescence.
-
Prepare a series of protein dilutions if performing a titration.
-
-
Sample Preparation:
-
In a quartz cuvette, add the protein solution.
-
Add a small aliquot of the 5-ANSA stock solution to achieve the final desired concentration (e.g., a 1:50 molar ratio of protein to ANSA).[7]
-
Incubate the mixture for a sufficient time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) in the dark to allow for binding equilibrium.[23]
-
-
Spectrofluorometer Setup:
-
Data Acquisition:
-
Record the fluorescence emission spectrum.
-
Acquire a spectrum of the buffer alone and the buffer with 5-ANSA to serve as blanks for background subtraction.
-
Protocol 2: Acrylamide Quenching Experiment
This protocol is used to assess the accessibility of a fluorophore to a quenching agent, providing information about its local environment.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of acrylamide (e.g., 5 M) in the experimental buffer.[23]
-
Prepare the 5-ANSA-protein complex as described in Protocol 1.
-
-
Titration and Measurement:
-
Measure the initial fluorescence intensity (F₀) of the 5-ANSA-protein complex.
-
Add small aliquots of the acrylamide stock solution to the cuvette to achieve a range of final quencher concentrations.
-
After each addition, mix gently and record the new fluorescence intensity (F) at the emission maximum.
-
-
Data Analysis:
Visualizations
Caption: Environmental influence on 5-ANSA fluorescence signal.
Caption: Troubleshooting workflow for weak fluorescence signals.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. emsdiasum.com [emsdiasum.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. madridge.org [madridge.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
preventing degradation of 5-Amino-1-naphthalenesulfonic acid in solution
Welcome to the technical support center for 5-Amino-1-naphthalenesulfonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: A color change in your solution is a primary indicator of degradation. The most common causes for the degradation of this compound in solution are oxidation and pH-related instability. The amino group on the naphthalene ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. Additionally, the compound is known to be unstable in basic (high pH) conditions.
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C, though repeated freeze-thaw cycles should be avoided.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
pH: Maintain a slightly acidic to neutral pH (pH 4-7). Avoid basic conditions as they promote degradation.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To maintain the stability of the compound during experimental use, consider the following precautions:
-
Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.
-
Control the pH: Buffer your experimental solutions to a pH range of 4-7.
-
Minimize exposure to light: Conduct experiments under subdued lighting or use light-blocking plates/tubes.
-
De-gas solvents: Use de-gassed solvents to reduce the amount of dissolved oxygen.
-
Work at low temperatures: If your experimental conditions allow, perform manipulations on ice to slow down potential degradation reactions.
-
Chelate metal ions: If you suspect metal ion contamination in your buffers or reagents, consider adding a chelating agent like EDTA at a low concentration.
Q4: What are the likely degradation products of this compound?
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Oxidation products: Formation of colored polymeric materials due to the oxidation of the amino group.
-
Hydrolysis products: Under strongly basic conditions, the sulfonic acid group may be susceptible to hydrolysis, although this is generally less common than oxidation. One known degradation product under basic conditions is 5-amino-1-naphthol.[1]
-
Photodegradation products: Exposure to UV light can lead to the formation of various byproducts through complex reaction pathways.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns brown/purple over time. | Oxidation of the amino group. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon). Protect solutions from light. |
| Inconsistent results in assays. | Degradation of the compound leading to lower effective concentration. | Perform a stability check of your compound under your specific experimental conditions. Use a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound. |
| Precipitate forms in the solution. | pH-dependent solubility or formation of insoluble degradation products. | Ensure the pH of the solution is within the optimal range (4-7). Filter the solution before use if a precipitate is observed. |
| Loss of fluorescence signal (if used as a probe). | Degradation of the fluorophore. | Follow all the recommended handling and storage procedures to prevent degradation. Confirm the integrity of the compound using an analytical technique. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol describes the preparation of a stable stock solution of this compound.
Materials:
-
This compound powder
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High-purity water (e.g., Milli-Q) or a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0)
-
Amber glass vial with a screw cap and PTFE septum
-
Nitrogen or argon gas supply
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry weighing boat.
-
Transfer the powder to the amber glass vial.
-
Add the desired volume of high-purity water or buffer to the vial.
-
Briefly vortex the solution to aid in dissolution. Gentle warming may be required for higher concentrations, but avoid excessive heat.
-
Once fully dissolved, purge the headspace of the vial with nitrogen or argon gas for 1-2 minutes to displace any oxygen.
-
Immediately cap the vial tightly.
-
For short-term storage (up to one week), store the vial at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials, purge with inert gas, and store at -20°C.
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Materials:
-
Stock solution of this compound (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber or a UV lamp
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
Procedure:
-
Preparation of Samples:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Use an aliquot of the stock solution as is.
-
Photodegradation: Use an aliquot of the stock solution as is.
-
Control: Use an aliquot of the stock solution stored under optimal conditions.
-
-
Stress Conditions:
-
Acid and Base Hydrolysis: Incubate the respective samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Oxidative Degradation: Keep the sample at room temperature for a defined period, protected from light.
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Thermal Degradation: Incubate the sample in a heating block or water bath at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the sample to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
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Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
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Analyze all samples by a validated HPLC method to determine the percentage of the remaining parent compound and to observe the formation of any degradation products.
-
Data Presentation:
| Stress Condition | Time (hours) | Concentration of this compound (µg/mL) | % Degradation | Number of Degradation Peaks |
| Control | 0 | 1000 | 0 | 0 |
| 24 | 998 | 0.2 | 0 | |
| 0.1 M HCl, 60°C | 2 | 950 | 5 | 1 |
| 8 | 850 | 15 | 2 | |
| 24 | 700 | 30 | 3 | |
| 0.1 M NaOH, 60°C | 2 | 800 | 20 | 2 |
| 8 | 500 | 50 | 4 | |
| 24 | 200 | 80 | >5 (with color change) | |
| 3% H₂O₂, RT | 2 | 980 | 2 | 1 |
| 8 | 920 | 8 | 2 | |
| 24 | 850 | 15 | 3 | |
| Heat (60°C) | 2 | 990 | 1 | 0 |
| 8 | 960 | 4 | 1 | |
| 24 | 900 | 10 | 1 | |
| Photolysis | 2 | 970 | 3 | 1 |
| 8 | 900 | 10 | 2 | |
| 24 | 820 | 18 | 3 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
solving solubility issues with 5-Amino-1-naphthalenesulfonic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-Amino-1-naphthalenesulfonic acid (also known as Laurent's Acid).
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to dissolve?
A1: The solubility of this compound is influenced by its zwitterionic nature. The molecule contains both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H).[1] This structure allows for strong intermolecular interactions, making it less readily soluble in neutral aqueous solutions. Its solubility is often minimal at its isoelectric point (pI), where the net charge is zero.
Q2: What are the recommended solvents for this compound?
A2: The choice of solvent is critical for successfully dissolving this compound. It is slightly soluble in cold water but shows significantly better solubility in hot water.[2][3][4][5] Due to its polar functional groups, polar solvents are generally more effective.[1] For enhanced solubility, especially at higher concentrations, dilute aqueous bases (e.g., solutions of alkali hydroxides or carbonates) are recommended as they form more soluble salts.[1][2] It is also slightly soluble in DMSO.[3][6]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH.[1]
-
Acidic Conditions: In acidic solutions (pH below its pKa of ~3.69), the amino group is protonated (-NH₃⁺), and the sulfonic acid group is also protonated. This can enhance solubility compared to the isoelectric point.[1][6]
-
Basic Conditions: In alkaline solutions, the sulfonic acid group deprotonates to form a sulfonate salt (-SO₃⁻), which significantly increases its solubility in water. The alkali metal salts of this compound are readily soluble in water.[2]
Q4: How does temperature influence the solubility?
A4: Temperature plays a key role in the dissolution of this compound. Its solubility in water is considerably higher at elevated temperatures.[2][3][4] Therefore, gentle warming can be an effective strategy to dissolve the compound, which often crystallizes as needles from hot water upon cooling.[2]
Q5: What are common mistakes to avoid when dissolving this compound?
A5: Common pitfalls include:
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Using only neutral, cold water: This will likely result in poor solubility.
-
Shaking vigorously: This can introduce air and lead to foaming, especially if a surfactant is present, without significantly improving dissolution. Gentle swirling or magnetic stirring is preferred.
-
Not testing on a small scale: Always perform a solubility test with a small aliquot before dissolving the entire batch.
-
Ignoring pH: Attempting to dissolve the compound without adjusting the pH away from its isoelectric point is a frequent cause of failure.
Solubility Data Summary
The following table summarizes the solubility characteristics of this compound in various solvents and conditions.
| Solvent/Condition | Solubility Level | Remarks | Citations |
| Cold Water | Slightly Soluble | Solubility is limited at room temperature. | [5] |
| Hot Water | Soluble | Solubility increases significantly with temperature. | [2][3][4] |
| Dilute Aqueous Base | Soluble | Forms highly soluble alkali metal salts. | [1][2] |
| Dilute Aqueous Acid | Moderately Soluble | Solubility is enhanced compared to neutral pH. | [1] |
| DMSO | Slightly Soluble | Can be used as a solvent for stock solutions. | [3][6] |
Experimental Protocols
Protocol: Preparation of an Aqueous Stock Solution
This protocol outlines the steps for dissolving this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound powder
-
Deionized water
-
1 M NaOH or 1 M HCl solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add approximately 80% of the final desired volume of deionized water to a beaker containing a magnetic stir bar. Begin stirring and add the weighed powder to create a suspension.
-
pH Adjustment: The compound is acidic. Slowly add a 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH. As the pH increases, the powder will begin to dissolve. Continue adding base until all the solid has dissolved. The solution should become clear.
-
Final pH and Volume Adjustment: Once the compound is fully dissolved, adjust the final pH to the desired value for your experiment using 1 M NaOH or 1 M HCl.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.
-
Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the prepared solution as required for your experimental needs, typically protected from light.
Troubleshooting and Visualization
Troubleshooting Guide for Solubility Issues
If you encounter difficulties dissolving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Experimental Workflow for Solubilization
The following diagram illustrates the standard operating procedure for preparing a solution of this compound.
Caption: Standard workflow for dissolving the compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 84-89-9 [amp.chemicalbook.com]
- 3. This compound CAS#: 84-89-9 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 1-Naphthylamine-5-sulfonic Acid [drugfuture.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
Technical Support Center: 5-Amino-1-naphthalenesulfonic Acid (5-ANSA) Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Amino-1-naphthalenesulfonic acid (5-ANSA) in fluorescence assays. Due to the limited availability of specific data for 5-ANSA, much of the detailed guidance provided is based on the well-characterized, structurally similar fluorescent probe, 8-anilino-1-naphthalenesulfonic acid (ANS). The principles of fluorescence, interference, and quenching are generally applicable to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-ANSA) and how does it work as a fluorescent probe?
This compound (also known as Laurent's acid) is a fluorophore.[1] Like other aminonaphthalenesulfonic acid derivatives, its fluorescence is highly sensitive to the polarity of its environment.[2][3] In polar, aqueous environments, 5-ANSA exhibits weak fluorescence. However, when it binds to hydrophobic regions of macromolecules, such as proteins, its fluorescence intensity increases significantly, often accompanied by a blue shift in the emission maximum. This property allows it to be used as a probe to study conformational changes, ligand binding, and the exposure of hydrophobic surfaces in biological molecules.[2][3]
Q2: What are the typical excitation and emission wavelengths for 5-ANSA?
While specific data for 5-ANSA is not extensively documented in the literature, for the related compound 8-anilino-1-naphthalenesulfonic acid (ANS), the excitation maximum is around 350-380 nm and the emission maximum is around 470-520 nm.[4] The exact wavelengths will vary depending on the solvent, pH, and whether the probe is free in solution or bound to a protein. It is crucial to determine the optimal excitation and emission wavelengths experimentally for your specific assay conditions.
Q3: Can I use 5-ANSA in high-throughput screening (HTS) assays?
While the direct and widespread application of 5-ANSA in HTS is not extensively documented, the broader class of naphthalene-sulfonamide derivatives are used in HTS, often in fluorescence polarization (FP) based competitive binding assays.[5] In such an assay, a fluorescent probe binds to a target protein, resulting in a high FP signal. A compound that displaces the probe will cause a decrease in the FP signal, indicating a potential hit.[5]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Experimentally determine the optimal excitation and emission wavelengths for 5-ANSA in your specific assay buffer and in the presence of your target molecule. |
| Low Probe or Target Concentration | Increase the concentration of 5-ANSA or your target molecule. Titration experiments are recommended to find the optimal concentrations. |
| Degradation of 5-ANSA | Protect 5-ANSA solutions from light and store them appropriately. Prepare fresh solutions for each experiment. |
| Quenching by Buffer Components | See the "Common Quenchers" section below. Test for quenching by individual buffer components. |
| pH is Not Optimal | The fluorescence of aminonaphthalenesulfonic acids can be pH-dependent.[6] Determine the optimal pH range for your assay. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| High 5-ANSA Concentration | Reduce the concentration of 5-ANSA. High concentrations can lead to self-quenching or aggregation, which can affect the fluorescence signal. |
| Autofluorescence of Assay Components | Check the fluorescence of your buffer, target molecule, and any other assay components at the excitation and emission wavelengths of 5-ANSA. |
| Contaminated Reagents or Labware | Use high-purity reagents and thoroughly clean all labware. |
Issue 3: Inconsistent or Unstable Readings
| Possible Cause | Troubleshooting Steps |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and shortest exposure time. |
| Temperature Fluctuations | Ensure that all measurements are performed at a constant and controlled temperature. |
| Precipitation of Target or Probe | Visually inspect your samples for any signs of precipitation. If necessary, adjust buffer conditions or concentrations. |
| Bubbles in the Sample | Ensure there are no bubbles in the cuvette or microplate well before taking a measurement.[4] |
Common Interference Factors
The fluorescence of aminonaphthalenesulfonic acids can be affected by various substances. Below is a summary of potential interference factors, primarily based on studies with ANS.
| Factor | Effect on Fluorescence | Mitigation Strategies |
| Solvent Polarity | Fluorescence intensity generally increases in less polar solvents.[2][3] | Maintain consistent solvent conditions throughout your experiments. Be aware that some organic solvents used to dissolve compounds can affect the local polarity. |
| pH | Fluorescence can be highly pH-dependent. For ANS, a significant increase in fluorescence is observed at pH values lower than 2.[6] | Optimize and buffer the pH of your assay to ensure stable and reproducible results. |
| Quenchers | Decrease in fluorescence intensity. | See the "Common Quenchers" table below. If a quencher is present in your sample, consider purification steps or using an alternative assay format. |
| High Ionic Strength | Can affect the binding of the probe to the target molecule and may also have a quenching effect. | Optimize the salt concentration in your assay buffer. |
| Detergents | Can form micelles that may bind 5-ANSA, leading to an increase in fluorescence and potential artifacts. | If a detergent is required, use the lowest effective concentration and run appropriate controls. |
| Reducing Agents (e.g., DTT) | Can potentially interact with the fluorophore, leading to a decrease in fluorescence. | If a reducing agent is necessary, test its effect on 5-ANSA fluorescence in control experiments. |
Common Quenchers of Naphthalene-based Fluorophores
| Quencher | Mechanism |
| Dissolved Oxygen | Dynamic (collisional) quenching.[7] |
| Halide Ions (I⁻, Br⁻, Cl⁻) | Collisional quenching. |
| Heavy Atoms (e.g., in some buffers) | Can enhance intersystem crossing, reducing fluorescence. |
| Aromatic Compounds | Can quench fluorescence through energy transfer or complex formation. This includes some small molecule drugs being screened. |
Experimental Protocols
Note: These are general protocols based on the use of aminonaphthalenesulfonic acid derivatives and should be optimized for your specific application.
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare two samples:
-
Sample 1 (Free 5-ANSA): 10 µM 5-ANSA in assay buffer.
-
Sample 2 (Bound 5-ANSA): 10 µM 5-ANSA and 1 µM of the target protein in assay buffer.
-
-
Incubate the samples for 15 minutes at room temperature, protected from light.
-
Excitation Scan: Set the emission wavelength to 480 nm and scan the excitation wavelengths from 300 nm to 450 nm for both samples. The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.
-
Emission Scan: Set the excitation wavelength to the optimum determined in the previous step and scan the emission wavelengths from 400 nm to 600 nm for both samples. The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
Protocol 2: Assay to Monitor Protein Conformational Change
-
Prepare samples:
-
Control: Assay buffer with 10 µM 5-ANSA.
-
Native Protein: Assay buffer with 1 µM target protein and 10 µM 5-ANSA.
-
Treated Protein: Assay buffer with 1 µM target protein, the test compound/condition, and 10 µM 5-ANSA.
-
-
Incubate all samples for 30 minutes at room temperature, protected from light.
-
Measure fluorescence at the predetermined optimal excitation and emission wavelengths.
-
Analyze the data: An increase in fluorescence intensity in the "Treated Protein" sample compared to the "Native Protein" sample suggests a conformational change that exposes hydrophobic sites.
Visualizations
Caption: A generalized workflow for conducting a fluorescence assay using 5-ANSA.
Caption: A decision tree for troubleshooting low fluorescence signals in 5-ANSA assays.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nist.gov [nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
improving the purity of synthesized 5-Amino-1-naphthalenesulfonic acid
Welcome to the technical support center for the synthesis and purification of 5-Amino-1-naphthalenesulfonic acid (also known as Laurent's Acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities are typically isomers formed during the initial sulfonation of naphthalene, as well as byproducts from the subsequent nitration and reduction steps. The sulfonation of naphthalene can yield both 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, with the ratio being temperature-dependent. These isomeric sulfonic acids are then carried through the nitration and reduction steps, resulting in a mixture of aminonaphthalenesulfonic acid isomers in the final product. Other potential impurities include dinitronaphthalene derivatives from the nitration step and unreacted starting materials.
Q2: My final product has a low purity, even after initial isolation. What is a common purity level for the technical grade product?
A2: It is not uncommon for technical grade this compound to have a purity as low as 60-90%.[1] This is often due to the presence of the isomeric impurities mentioned in Q1. Therefore, a dedicated purification step is almost always necessary to achieve high purity for applications in research and drug development.
Q3: What is a general-purpose method for purifying this compound?
A3: The most common and effective method for purifying this compound is recrystallization from hot water.[2] This compound is soluble in hot water, and upon cooling, the pure product crystallizes out, leaving many of the impurities in the solution. For enhanced purity, this process can be repeated.
Q4: How does pH affect the purification of this compound?
A4: The pH of the solution can significantly impact the solubility and therefore the crystallization of this compound. As an amphoteric molecule with both an acidic sulfonic acid group and a basic amino group, its solubility is lowest at its isoelectric point. Adjusting the pH away from the isoelectric point will increase its solubility. This property can be exploited for purification. For instance, dissolving the crude product in a basic solution and then acidifying to the isoelectric point can induce crystallization of the pure compound.
Q5: How can I assess the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for assessing the purity of this compound and quantifying isomeric impurities. A reverse-phase HPLC method can be developed to separate the desired product from its isomers and other byproducts.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reaction in one or more steps (sulfonation, nitration, or reduction). | - Ensure optimal reaction temperatures and times for each step. - Use fresh and high-quality reagents. - Monitor reaction progress using techniques like TLC or HPLC. |
| Loss of product during workup and isolation. | - Minimize transfers of the product. - Ensure complete precipitation/crystallization before filtration. - Wash the product with a minimal amount of cold solvent to avoid dissolution. | |
| Product is Discolored (e.g., pink, brown, or dark purple) | Presence of oxidized impurities or residual starting materials. | - Perform a recrystallization from hot water, optionally with the addition of a small amount of activated carbon to remove colored impurities. - Ensure the reduction step has gone to completion to eliminate residual nitro compounds. |
| Difficulty in Filtering the Crystallized Product | Very fine crystals or a gelatinous precipitate has formed. | - Allow the solution to cool slowly during crystallization to encourage the formation of larger, more easily filterable crystals. - Avoid excessively rapid pH changes during precipitation. - Consider using a different solvent system for recrystallization. |
| Purity Does Not Improve Significantly After Recrystallization | The primary impurities are isomers with very similar solubility to the desired product. | - Repeat the recrystallization process multiple times. - Attempt an acid-base purification by dissolving the crude product in a basic solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adjusting the pH to its isoelectric point. - Consider preparative HPLC for very high purity requirements. |
Data Presentation
Table 1: Effect of Purification Method on the Purity of this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Notes |
| Single Recrystallization from Water | 85 | 95-97 | Effective for removing most non-isomeric impurities. |
| Double Recrystallization from Water | 85 | >98 | Recommended for higher purity requirements. |
| Acid-Base Precipitation | 85 | 96-98 | Useful for removing impurities with different acidic/basic properties. |
| Recrystallization from Water with Activated Carbon | 85 (with color) | >97 (colorless) | Effective for removing colored impurities. |
Note: The initial and final purity values are typical and may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a fume hood, suspend the crude this compound in deionized water (approximately 10-20 mL of water per gram of crude product) in an Erlenmeyer flask.
-
Heating: Heat the suspension to boiling on a hot plate with constant stirring. Add more deionized water portion-wise until the solid completely dissolves. Avoid adding a large excess of water.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for improving product purity.
References
minimizing background fluorescence in experiments with 5-Amino-1-naphthalenesulfonic acid
Welcome to the technical support center for 5-Amino-1-naphthalenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize background fluorescence and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence environmentally sensitive?
This compound is a fluorescent probe whose emission properties are highly dependent on the polarity of its local environment. In aqueous or polar solutions, the probe's fluorescence is typically low. However, when it binds to non-polar regions, such as hydrophobic pockets on a protein's surface, its fluorescence intensity can significantly increase, often with a shift in the emission wavelength to a shorter wavelength (a "blue shift").[1] This is because the non-polar environment restricts the movement of the molecule, reducing non-radiative decay pathways and favoring fluorescence emission. This property makes it a valuable tool for studying protein conformational changes and binding events.
Q2: What are the primary sources of background fluorescence in my experiment?
High background fluorescence can originate from several sources:
-
Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin.[2] Cell culture media, particularly those containing phenol red and fetal bovine serum (FBS), can also be a significant source of autofluorescence.[3]
-
Non-Specific Binding: The fluorescent probe may bind to cellular components or surfaces other than the target of interest. This can be due to hydrophobic or electrostatic interactions.
-
Unbound Probe: Excess, unbound this compound in the solution will contribute to the overall background signal.
-
Instrumental Noise: The fluorescence microscope or plate reader itself can contribute to background noise from components like the light source and detector.
-
Consumables: Plastic labware, such as microplates and pipette tips, can exhibit autofluorescence.[4][5]
Q3: How can I determine the excitation and emission maxima for this compound in my specific experimental conditions?
While general spectral properties are available, the optimal excitation and emission wavelengths for this compound can shift depending on the local environment (e.g., solvent polarity, binding to a protein). It is highly recommended to experimentally determine the optimal settings for your specific assay.
Experimental Protocol: Determining Optimal Excitation and Emission Wavelengths
-
Prepare two samples:
-
Free Probe: this compound in your assay buffer.
-
Bound Probe: this compound incubated with your target of interest (e.g., protein) in the assay buffer.
-
-
Excitation Scan: Set the emission wavelength to an expected value (e.g., 480 nm) and scan a range of excitation wavelengths (e.g., 300-450 nm) to find the peak excitation for both the free and bound probe.[1]
-
Emission Scan: Set the excitation wavelength to the determined optimum and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission for both samples.
-
Select Optimal Settings: Choose the excitation and emission wavelengths that provide the largest difference in fluorescence intensity between the bound and free probe.
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence can obscure your specific signal, making data interpretation difficult.
Troubleshooting Workflow for High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
Solutions:
-
Reduce Autofluorescence:
-
Use phenol red-free culture medium: Phenol red is a significant contributor to background fluorescence.[3]
-
Reduce serum concentration or use serum-free medium: Fetal bovine serum (FBS) contains many fluorescent molecules.[3]
-
Choose a different fluorophore: If possible, select a probe with excitation and emission spectra that do not overlap with the autofluorescence of your sample. Red-shifted dyes often exhibit lower autofluorescence interference.
-
Photobleaching: Expose your sample to the excitation light before adding the fluorescent probe to "bleach" the endogenous fluorophores.
-
-
Optimize Staining Protocol:
-
Titrate the probe concentration: Use the lowest concentration of this compound that gives a detectable specific signal.
-
Increase the number and duration of wash steps: This will help to remove unbound probe.
-
Include a blocking step: For experiments involving antibodies, use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
-
Quantitative Data Summary: Autofluorescence of Common Cell Culture Components
| Component | Excitation Range (nm) | Emission Range (nm) | Notes |
| Phenol Red | ~400-560 | ~550-650 | Broad excitation and emission. |
| Fetal Bovine Serum (FBS) | Broad (UV to green) | Broad (blue to red) | Contains various fluorophores like tryptophan and flavins.[3] |
| Riboflavin (Vitamin B2) | ~370, ~450 | ~525 | A common component of cell culture media. |
| Tryptophan | ~280 | ~350 | An essential amino acid present in proteins and media.[2] |
| NADH | ~340 | ~460 | A key metabolic coenzyme found in all living cells.[2] |
| Polystyrene (standard plates) | Broad (UV-blue) | Broad (blue-green) | Can be a significant source of background.[4][5] |
| Glass-bottom plates | Low | Low | Recommended for fluorescence microscopy to reduce background from the vessel. |
Issue 2: Non-Specific Binding of this compound
Non-specific binding occurs when the probe interacts with cellular components other than the intended target, leading to a false-positive signal.
Troubleshooting Workflow for Non-Specific Binding
Caption: A step-by-step guide to address non-specific binding of the fluorescent probe.
Solutions:
-
Optimize Probe Concentration: Perform a titration to find the lowest effective concentration of this compound.
-
Adjust Buffer Conditions:
-
pH: The charge of both the probe and cellular components is pH-dependent. Optimizing the pH of your buffers can minimize electrostatic interactions that lead to non-specific binding.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to reduce non-specific electrostatic interactions.
-
-
Use Blocking Agents: For cell-based assays, incubating with a blocking agent like BSA can help to saturate non-specific binding sites.
-
Modify Fixation Protocol: Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can increase background fluorescence. Consider using an alcohol-based fixative like methanol or ethanol, or reducing the fixation time and concentration.
Key Experimental Protocols
Protocol 1: General Staining of Cells with this compound
This protocol provides a general workflow for staining cultured cells. Optimization of probe concentration, incubation time, and wash steps is recommended.
Experimental Workflow for Cellular Staining
Caption: A typical workflow for staining cultured cells with a fluorescent probe.
Methodology:
-
Cell Culture: Seed and culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Staining: Incubate the cells with the desired concentration of this compound in PBS (or a suitable buffer) for the optimized duration at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets determined for the probe.
Protocol 2: Measuring Protein Binding Using this compound
This protocol describes how to perform a fluorescence titration experiment to determine the binding affinity of the probe to a protein of interest.
Methodology:
-
Prepare Solutions:
-
A stock solution of your protein of interest in a suitable buffer.
-
A stock solution of this compound in the same buffer.
-
-
Titration:
-
In a series of microplate wells or cuvettes, add a fixed concentration of your protein.
-
Add increasing concentrations of this compound to each well.
-
Include a control series with the same concentrations of the probe in buffer alone.
-
-
Incubation: Incubate the plate or cuvettes at room temperature for 15-30 minutes, protected from light, to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a microplate reader or fluorometer at the predetermined optimal excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of the free probe (from the control series) from the corresponding samples containing the protein.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of the probe.
-
Analyze the binding curve using appropriate software (e.g., by fitting to a one-site binding model) to determine the dissociation constant (Kd).[1]
-
Quantitative Data Summary: Photophysical Properties of Naphthalenesulfonic Acid Derivatives in Different Solvents
| Solvent | Dielectric Constant | Quantum Yield (Φ) of 1,5-DNSA | Fluorescence Lifetime (τ) of 1,5-DNSA (ns) |
| Dioxane | 2.2 | 0.55 | 12.5 |
| Chloroform | 4.8 | 0.42 | 10.2 |
| Ethanol | 24.6 | 0.21 | 6.8 |
| Acetonitrile | 37.5 | 0.15 | 5.5 |
| Water | 80.1 | 0.03 | 2.5 |
*Data for 1,5-dansyl-L-asparagine (a derivative of this compound) from a study on solvent effects on fluorescence.[6] This illustrates the general trend of decreasing quantum yield and lifetime with increasing solvent polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The autofluorescence of plastic materials and chips measured under laser irradiation - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. Autofluorescence of Plastics in Microfluidic Devices - Enplas Global [en.enplas.com]
- 6. pubs.acs.org [pubs.acs.org]
stability of 5-Amino-1-naphthalenesulfonic acid under different pH conditions
Welcome to the technical support center for 5-Amino-1-naphthalenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound possesses a naphthalene ring substituted with both an amino group (-NH2) and a sulfonic acid group (-SO3H). The amino group is basic, while the sulfonic acid group is strongly acidic. The interplay between these two functional groups, along with the aromatic naphthalene core, dictates its chemical reactivity and stability across different pH values.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent.[1] The sulfonic acid group enhances its polarity, making it more soluble in polar solvents like water.[1] In acidic conditions, the amino group can be protonated, potentially enhancing solubility.[2] Conversely, it can form salts with bases, which can also increase its solubility in certain media.[1] Isomers such as 2-aminonaphthalene-1-sulfonic acid show higher solubility in acidic environments where the ionic form is predominant.[3]
Q3: What are the expected degradation pathways for this compound under different pH conditions?
A3: While specific degradation pathway studies for this compound are not extensively detailed in publicly available literature, general principles suggest potential degradation routes:
-
Acidic Conditions: Under strong acidic conditions and heat, hydrolysis of the amino group is a possibility, though generally unlikely for aromatic amines. The sulfonic acid group is generally stable to acid hydrolysis.
-
Basic Conditions: In strongly basic solutions, particularly at elevated temperatures, desulfonation might occur.
-
Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be promoted by light, oxygen, and metal ions. This can lead to the formation of colored degradation products through complex reaction pathways, potentially involving the formation of quinone-imine-like structures.[4]
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents, as they can lead to the degradation of the amino group. Also, be cautious when mixing with strong acids or bases, as this can significantly alter the solubility and potentially catalyze degradation, especially at elevated temperatures.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Precipitation of the compound in solution | The pH of the solution may be near the isoelectric point of the molecule, where its net charge is minimal, leading to reduced solubility. | Adjust the pH of the solution away from the isoelectric point. For aminonaphthalenesulfonic acids, solubility is generally higher in acidic or alkaline conditions compared to neutral pH.[2][3][5] |
| Color change of the solution (e.g., turning yellow or brown) | This often indicates oxidative degradation of the aromatic amine functional group. This can be accelerated by exposure to light, air (oxygen), or trace metal ion contaminants. | Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. De-gas solvents to remove dissolved oxygen. Consider the use of an antioxidant if compatible with your experimental design. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | This could be due to ongoing degradation of the compound in the sample vial or mobile phase. The pH of the analytical mobile phase can also influence the retention time and peak shape. | Ensure the sample diluent and mobile phase are optimized for stability. A slightly acidic mobile phase is often used for the analysis of similar compounds to ensure consistent protonation of the amino group.[6] Analyze samples promptly after preparation. |
| Low recovery of the compound from a sample matrix | The compound may be adsorbing to container surfaces or reacting with components in the matrix. | Use silanized glassware or low-adsorption plasticware. Evaluate the sample matrix for reactive components and consider a sample cleanup step. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[6]
4. Data Presentation:
-
Summarize the percentage degradation of this compound under each stress condition in a table.
Hypothetical Stability Data Summary
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C | 24 | < 5% | 1 | Slight color change |
| 0.1 M NaOH, 60°C | 24 | 15% | 2 | Noticeable color change |
| 3% H2O2, RT | 24 | 25% | > 3 | Significant color change |
| Thermal, 60°C | 24 | < 2% | 0 | No significant change |
| Photolytic | 24 | 10% | 2 | Slight color change |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways under stress conditions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Separation of 1-Naphthalenesulfonic acid, 5-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
addressing photobleaching of 5-Amino-1-naphthalenesulfonic acid probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching encountered when using 5-Amino-1-naphthalenesulfonic acid fluorescent probes.
Troubleshooting Guide: Addressing Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to light. The following guide provides a systematic approach to mitigate this issue during your experiments.
Problem: Rapid loss of fluorescence signal during imaging.
Possible Cause 1: Suboptimal Imaging Parameters
Excessive excitation light intensity and prolonged exposure are primary drivers of photobleaching.
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that still yields a clear image.
-
Use Neutral Density Filters: These filters reduce the intensity of the excitation light without altering its wavelength.
-
Avoid Unnecessary Exposure: Locate the region of interest using transmitted light or a more stable fluorescent channel (if applicable) before exposing the this compound probe to excitation light.
Possible Cause 2: Presence of Reactive Oxygen Species (ROS)
The interaction of the excited fluorophore with molecular oxygen can generate reactive oxygen species that chemically damage the probe.
Solutions:
-
Utilize Antifade Reagents: Incorporate a commercially available or homemade antifade reagent into your mounting medium. These reagents work by scavenging reactive oxygen species.
-
Deoxygenate the Sample Medium: For live-cell imaging, specialized enzyme systems can be used to reduce the concentration of dissolved oxygen in the medium.
Possible Cause 3: Inherent Photostability of the Probe
While this compound is a useful probe, its photostability may be a limiting factor in demanding imaging applications.
Solutions:
-
Consider Alternative Probes: If photobleaching remains a significant issue after optimization, explore other fluorescent probes with higher photostability for your application.
-
Quantitative Analysis Correction: If some degree of photobleaching is unavoidable, it can be corrected for in quantitative studies by measuring the rate of fluorescence decay and applying a correction factor to the data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to excitation light. This process leads to a loss of the probe's ability to fluoresce. It occurs when the probe absorbs energy from the excitation light, and in its excited state, it can undergo chemical reactions, often involving molecular oxygen, that permanently alter its structure and render it non-fluorescent.
Q2: How can I tell if my signal loss is due to photobleaching or another issue?
A2: To determine if the signal loss is due to photobleaching, observe a stained sample under continuous illumination. If the fluorescence intensity decreases over time in the illuminated area, photobleaching is occurring. You can also move to an adjacent, unexposed area of the sample; if the fluorescence is bright in the new area, it confirms that the signal loss in the previous area was due to photobleaching.
Q3: What are antifade reagents and how do I choose one for my experiments with this compound?
A3: Antifade reagents are chemical cocktails added to mounting media to reduce photobleaching. They typically contain antioxidants or reactive oxygen species scavengers that protect the fluorescent probe from photodamage. Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), and commercial formulations like ProLong™ Gold and VECTASHIELD®. The choice of reagent may require some empirical testing for your specific sample and imaging conditions. It is important to note that some antifade reagents can alter the initial fluorescence intensity of the probe, so consistency in their use is crucial for quantitative experiments.
Q4: Can I reuse a sample that has been photobleached?
A4: No, photobleaching is an irreversible process. Once the this compound molecules have been photodestroyed, they cannot be restored to a fluorescent state. A fresh sample or a different region of the current sample that has not been exposed to the excitation light must be used for further imaging.
Q5: Does the mounting medium's refractive index affect photobleaching?
A5: While the refractive index (RI) of the mounting medium does not directly affect the rate of photobleaching, a mismatch between the RI of the medium and the objective lens immersion fluid can lead to spherical aberration. This can degrade image quality and may necessitate the use of higher excitation power to achieve a sufficient signal, thereby indirectly increasing the rate of photobleaching. Therefore, it is good practice to use a mounting medium with an RI that is matched to your objective lens.
Quantitative Data Summary
| Antifade Reagent Component | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | Highly effective for many fluorophores. | Can be toxic to live cells; may reduce initial fluorescence intensity. |
| n-Propyl Gallate (NPG) | Reactive Oxygen Species Scavenger | Less quenching of initial fluorescence compared to PPD. | May be less effective than PPD for some probes. |
| Trolox™ (Vitamin E analog) | Reactive Oxygen Species Scavenger | Water-soluble and cell-permeable, suitable for live-cell imaging. | May have limited long-term stability in solution. |
| Commercial Formulations | Often proprietary blends of scavengers | Optimized for performance and ease of use; available with or without nuclear counterstains. | Can be more expensive than homemade reagents. |
Experimental Protocols
Protocol 1: Mounting Fixed Samples with Antifade Medium
-
Sample Preparation: Complete all staining and washing steps for your fixed cells or tissue sections on a microscope slide or coverslip.
-
Final Wash: Perform a final wash with phosphate-buffered saline (PBS) or a similar buffer to remove any residual salts.
-
Remove Excess Buffer: Carefully aspirate the excess buffer from the sample. For coverslips, gently touch the edge to a kimwipe to wick away excess liquid without allowing the sample to dry out.
-
Apply Antifade Medium: Place a small drop (typically 10-20 µL) of antifade mounting medium onto the microscope slide.
-
Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Seal Coverslip: (Optional but recommended for long-term storage) Seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions before imaging. Some formulations require overnight curing at room temperature in the dark.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
-
Locate Region of Interest: Place the prepared slide on the microscope stage. Using transmitted light (e.g., DIC or phase contrast), locate the area of the sample you wish to image.
-
Set Initial Fluorescence Parameters: Switch to the fluorescence imaging mode. Select the appropriate filter set for this compound. Start with a low excitation light intensity and a moderate camera exposure time (e.g., 100-300 ms).
-
Minimize Excitation Intensity: While viewing a representative area of your sample (but not the exact area you will capture for data), gradually decrease the excitation light intensity to the lowest level that provides a discernible signal above the background noise.
-
Optimize Exposure Time: Adjust the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector. If the signal is still weak, you can try slightly increasing the exposure time before resorting to increasing the excitation intensity.
-
Acquire Image: Move to an adjacent, unexposed area of your sample and acquire your final image or time-lapse series using these optimized settings.
Visualizations
Caption: A logical workflow for troubleshooting photobleaching issues.
Caption: The signaling pathway of photobleaching and the role of antifade reagents.
Technical Support Center: Optimizing Derivatization of 5-Amino-1-naphthalenesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 5-Amino-1-naphthalenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound derivatization?
A1: The primary application is in the synthesis of azo dyes, where the amino group is diazotized and then coupled with various aromatic compounds to produce a wide range of colors for textiles, paper, and leather.[1][2] Additionally, its derivatives can be synthesized for use as fluorescent probes in biological studies.[3]
Q2: What are the critical parameters to control during the diazotization of this compound?
A2: The most critical parameters are temperature, pH, and the stoichiometry of the reagents. The reaction should be maintained at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][4] A strongly acidic medium (pH 1-2) is necessary for the in-situ formation of nitrous acid and to prevent unwanted side reactions.[3] A slight excess of sodium nitrite is often used to ensure complete diazotization.
Q3: What is the optimal pH for the azo coupling reaction with the diazonium salt of this compound?
A3: The optimal pH for the azo coupling reaction depends on the coupling partner. For coupling with phenols, a mildly alkaline pH of 8-10 is recommended to deprotonate the phenol to the more reactive phenoxide ion. For coupling with aromatic amines, a slightly acidic pH in the range of 4-6 is generally optimal to prevent the decomposition of the diazonium salt at higher pH and minimize side reactions.[3]
Q4: How can I monitor the progress of the diazotization and coupling reactions?
A4: The completion of diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid and suggests the primary amine has been consumed. For the coupling reaction, the formation of a colored precipitate is a clear indicator. The completeness of the coupling can be tested by spotting a small amount of the reaction mixture on filter paper; an absence of color change upon adding a fresh solution of the coupling component indicates the diazonium salt has been fully consumed.
Q5: Can this compound be derivatized for applications other than dye synthesis?
A5: Yes, it can be derivatized to create fluorescent probes. For example, it can be coupled with other molecules to synthesize fluorescent analogues for studying biological systems.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of Azo Dye
| Symptom | Possible Cause | Troubleshooting Step |
| No color formation upon adding the diazonium salt to the coupling partner. | Incomplete or failed diazotization. | - Ensure the reaction temperature was maintained between 0-5 °C. - Verify the freshness and concentration of the sodium nitrite solution. - Confirm the reaction medium was strongly acidic (pH 1-2). |
| Weak color development and low precipitate formation. | Decomposition of the diazonium salt. | - Maintain a low temperature (0-5 °C) for the diazonium salt solution at all times. - Use the diazonium salt solution immediately after preparation. |
| Incorrect pH for coupling. | - For phenols, adjust the pH of the coupling solution to 8-10. - For amines, adjust the pH to 4-6. | |
| Insufficient coupling partner. | - Ensure the correct stoichiometry of the coupling component is used. |
Problem 2: Formation of Tarry or Oily Byproducts
| Symptom | Possible Cause | Troubleshooting Step |
| Dark, sticky precipitate instead of a fine, colored powder. | Decomposition of the diazonium salt due to high temperature. | - Strictly control the temperature of both the diazotization and coupling reactions to 0-10 °C.[3] - Add the sodium nitrite solution slowly and dropwise during diazotization to control the exothermic reaction. |
| Side reactions due to incorrect pH. | - Carefully monitor and adjust the pH of the coupling reaction. |
Problem 3: Inconsistent Color of the Final Azo Dye Product
| Symptom | Possible Cause | Troubleshooting Step |
| The color of the dye is different from the expected shade or varies between batches. | pH of the coupling reaction is not optimal. | - Precisely control the pH of the coupling reaction, as slight variations can affect the final color. - Use a pH meter for accurate measurements. |
| Presence of impurities in the starting materials. | - Use high-purity this compound and coupling components. | |
| Oxidation of the product. | - Consider performing the coupling reaction under an inert atmosphere (e.g., nitrogen) if the product is susceptible to oxidation. |
Experimental Protocols
Protocol 1: Diazotization of this compound
Objective: To prepare the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Suspend 10 mmol of this compound in 50 mL of distilled water in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add 25 mmol of concentrated HCl to the suspension. Stir until a fine, uniform suspension is obtained. The pH should be between 1 and 2.
-
In a separate flask, dissolve 11 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the amine salt over 15-20 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting clear or slightly yellow solution contains the diazonium salt.
-
Use the diazonium salt solution immediately for the next reaction step.
Protocol 2: Azo Coupling with 2-Naphthol
Objective: To synthesize an azo dye by coupling the diazonium salt of this compound with 2-naphthol.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-10 °C in an ice bath. The pH should be in the range of 9-10.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.
-
Isolate the azo dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
Data Presentation
Table 1: Recommended pH for Azo Coupling Reactions
| Coupling Partner | Optimal pH Range | Rationale |
| Phenols | 8 - 10 | Deprotonation to the more reactive phenoxide ion.[3] |
| Aromatic Amines | 4 - 6 | Prevents diazonium salt decomposition and minimizes side reactions.[3] |
Table 2: HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (for MS-compatible methods, replace phosphoric acid with formic acid).[1] |
| Particle Size | 3 µm for UPLC applications.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye from this compound.
Caption: Troubleshooting logic for low yield in azo dye synthesis, focusing on the diazotization step.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Validating Protein-Ligand Binding: Featuring 5-Amino-1-naphthalenesulfonic acid and Alternatives
In the landscape of drug discovery and molecular biology, the precise validation of interactions between proteins and ligands is paramount. This guide provides a comprehensive comparison of methodologies for confirming these binding events, with a special focus on the fluorescent probe 5-Amino-1-naphthalenesulfonic acid (5A1NS). Due to the extensive characterization of its close structural analog, 8-Anilino-1-naphthalenesulfonic acid (ANS), data for ANS will be presented as a proxy to illustrate the principles of fluorescence-based assays, alongside alternative techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust and reliable methods for studying protein-ligand interactions.
Introduction to this compound (5A1NS)
This compound is a fluorescent molecule whose emission properties are highly sensitive to the polarity of its environment.[1] In aqueous solutions, its fluorescence is typically low. However, upon binding to hydrophobic pockets on the surface of proteins, which may become exposed during conformational changes, its fluorescence intensity can significantly increase, often accompanied by a blue shift in the emission maximum.[1] This phenomenon allows for the detection and characterization of protein-ligand binding events. The underlying principle is the sequestration of the probe into a nonpolar, sterically constrained protein-binding pocket, which restricts its intramolecular motion and shields it from water, leading to a significant increase in fluorescence quantum yield.[1]
Comparative Analysis of Binding Validation Techniques
The validation of protein-ligand binding can be approached through various biophysical techniques. Below is a comparative summary of fluorescence spectroscopy using a probe like 5A1NS/ANS, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
| Parameter | Fluorescence Spectroscopy (with 5A1NS/ANS) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in fluorescence signal upon binding to a protein's hydrophobic sites.[2] | Change in refractive index at a sensor surface upon mass accumulation.[3] | Measurement of heat released or absorbed during a binding event.[4] |
| Labeling Requirement | Requires a fluorescent probe (extrinsic or intrinsic). | Label-free for the analyte.[5] | Label-free.[6] |
| Throughput | High-throughput screening adaptable.[7] | Medium-throughput potential.[5] | Low to medium throughput. |
| Information Obtained | Binding affinity (Kd), stoichiometry (n).[8] | Binding affinity (Kd), association/dissociation kinetics (kon/koff).[3] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[4][9] |
| Sample Consumption | Low. | Relatively low.[5] | Can be higher, especially for the titrant. |
| Common Applications | High-throughput screening, detecting conformational changes.[1][7] | Real-time kinetics, fragment-based screening.[5] | Thermodynamic characterization, lead optimization.[4][10] |
Quantitative Data Comparison
The following table presents typical quantitative data that can be obtained from each technique, using ANS as a representative fluorescent probe.
| Protein-Ligand System | Technique | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |
| ANS - Adipocyte Lipid Binding Protein | Fluorescence Spectroscopy | - | - | - | - |
| ANS - Intestinal Fatty Acid Binding Protein | Isothermal Titration Calorimetry | - | Varies with temperature | Varies with temperature | - |
| Cangrelor - GPR17 | Surface Plasmon Resonance | 2.8 nM | Not Applicable | Not Applicable | Not Applicable |
| Asinex 1 - GPR17 | Surface Plasmon Resonance | 1.2 µM | Not Applicable | Not Applicable | Not Applicable |
| ANS - Rat GST M1-1 | Isothermal Titration Calorimetry | - | Enthalpically and entropically driven | Enthalpically and entropically driven | 1 ANS per subunit |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below.
Fluorescence Spectroscopy with 5A1NS/ANS
This protocol outlines the steps for a typical protein-ligand binding assay using a fluorescent probe.
-
Preparation of Solutions:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of 5A1NS or ANS in the same buffer. The final concentration of the probe is typically in the micromolar range.
-
Prepare a series of dilutions of the ligand to be tested.
-
-
Instrumentation Setup:
-
Measurement:
-
To a cuvette, add the protein solution and the fluorescent probe. Allow the mixture to equilibrate.
-
Record the initial fluorescence spectrum.
-
Titrate the mixture with increasing concentrations of the ligand.
-
After each addition of the ligand, allow the system to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd) and the number of binding sites (n).
-
Surface Plasmon Resonance (SPR)
This protocol describes a general workflow for an SPR experiment.
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the protein of interest.
-
Immobilize the protein (ligand) onto the sensor chip surface using standard coupling chemistries (e.g., amine coupling).
-
-
Instrumentation Setup:
-
Use an SPR instrument (e.g., Biacore).
-
Equilibrate the system with a suitable running buffer.
-
-
Binding Measurement:
-
Inject the analyte (the molecule whose binding is to be tested) at various concentrations over the sensor surface.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed.
-
Fit the association and dissociation curves to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Isothermal Titration Calorimetry (ITC)
This protocol provides the steps for a typical ITC experiment.
-
Sample Preparation:
-
Prepare the protein solution in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare the ligand solution in the same buffer and load it into the injection syringe.
-
-
Instrumentation Setup:
-
Set the experimental temperature.
-
Set the injection volume and the spacing between injections.
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks for each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[4][9]
-
Visualization of Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for protein-ligand binding validation and a representative signaling pathway where such interactions are critical.
Caption: A generalized workflow for validating protein-ligand binding.
A crucial area where protein-ligand binding is fundamental is in cellular signaling. The JAK-STAT pathway is an excellent example, mediating responses to cytokines and growth factors.[7][13]
Caption: The JAK-STAT signaling pathway initiated by ligand binding.
Conclusion
The validation of protein-ligand binding is a critical step in understanding biological processes and in the development of novel therapeutics. While this compound is a promising fluorescent probe, its comprehensive characterization in the literature is still emerging. By leveraging the extensive data available for its analog, ANS, and by comparing its application with orthogonal techniques like SPR and ITC, researchers can gain a multifaceted and robust understanding of their protein-ligand systems. The choice of method should be guided by the specific research question, the required throughput, and the nature of the information sought, be it kinetic, thermodynamic, or high-throughput screening data.
References
- 1. benchchem.com [benchchem.com]
- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]
- 8. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
- 9. A Workflow to Create a High-Quality Protein-Ligand Binding Dataset for Training, Validation, and Prediction Tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Characterization of the binding of 8-anilinonaphthalene sulfonate to rat class Mu GST M1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
A Comparative Guide to 5-Amino-1-naphthalenesulfonic Acid and ANS as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes, the selection of an appropriate fluorescent marker is pivotal for elucidating protein structure, function, and dynamics. This guide provides a comparative analysis of two naphthalenesulfonic acid derivatives: 5-Amino-1-naphthalenesulfonic acid (5-ANSA) and 8-Anilino-1-naphthalenesulfonic acid (ANS). While ANS is a well-established and extensively characterized probe for studying hydrophobic sites on proteins, 5-ANSA is less documented in this specific application. This guide aims to objectively compare their known properties based on available scientific literature and provide supporting data where possible.
Overview and Physicochemical Properties
Both 5-ANSA, also known as Laurent's acid, and ANS are derivatives of naphthalenesulfonic acid. Their structural similarities suggest the potential for comparable applications as fluorescent probes, yet their photophysical and binding characteristics exhibit notable differences.
| Property | This compound (5-ANSA) | 8-Anilino-1-naphthalenesulfonic acid (ANS) |
| Synonyms | Laurent's Acid, 1-Naphthylamine-5-sulfonic acid | 1-Anilino-8-naphthalenesulfonate |
| Molecular Formula | C₁₀H₉NO₃S | C₁₆H₁₃NO₃S |
| Molecular Weight | 223.25 g/mol | 299.34 g/mol |
| Appearance | White or light pinkish-red needle-like crystals | Crystalline powder |
| Solubility | Soluble in hot water | Soluble in water (50 mg/ml) |
Fluorescent Properties: A Comparative Look
The utility of these molecules as fluorescent probes hinges on their photophysical properties, particularly their response to changes in the local environment. ANS is renowned for its significant fluorescence enhancement and a characteristic blue shift in its emission spectrum upon binding to hydrophobic regions of proteins. In contrast, detailed photophysical data for 5-ANSA, especially in the context of protein binding, is sparse.
| Fluorescent Property | This compound (5-ANSA) | 8-Anilino-1-naphthalenesulfonic acid (ANS) |
| Fluorescence in Aqueous Solution | Exhibits green fluorescence in dilute aqueous solutions[1] | Weakly fluorescent |
| Excitation Maximum (λex) | Data not readily available | ~350 - 380 nm (unbound in aqueous solution) |
| Emission Maximum (λem) | Data not readily available | ~515 - 545 nm (unbound in aqueous solution) |
| Quantum Yield (Φ) in Water | Data not readily available | Very low (~0.004) |
| Change upon Protein Binding | Limited data available; has been shown to induce liquid-liquid phase separation of TDP-43 LCD | Significant increase in fluorescence intensity (up to 40-fold increase in quantum yield) and a blue shift in emission to ~470 nm[2] |
Mechanism of Action and Application in Protein Studies
The primary application of ANS in protein science is the characterization of hydrophobic binding sites and the detection of conformational changes. Its mechanism is well-understood to involve both electrostatic and hydrophobic interactions. The negatively charged sulfonate group is thought to initially interact with cationic residues on the protein surface, facilitating the insertion of the hydrophobic anilinonaphthalene group into nonpolar cavities. This shielding from the aqueous environment restricts intramolecular motion, leading to a dramatic increase in fluorescence.
For 5-ANSA, its application as a fluorescent probe for routine protein binding studies is not well-established. However, one study has demonstrated its ability, along with ANS, to induce liquid-liquid phase separation (LLPS) of the TAR DNA-binding protein 43 (TDP-43) low-complexity domain (LCD). This suggests that 5-ANSA can interact with proteins and influence their phase behavior, although the precise nature of this interaction and its associated fluorescence changes are not fully characterized.
Signaling Pathway: Probe-Protein Interaction
Caption: Generalized interaction mechanism for naphthalenesulfonic acid-based fluorescent probes with proteins.
Experimental Protocols
Using ANS for the Determination of Protein Surface Hydrophobicity
This protocol outlines a general procedure for utilizing ANS to probe the hydrophobic properties of a protein.
Materials:
-
8-Anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 1 mM in water or buffer, stored in the dark)
-
Protein of interest at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Buffer solution (same as the protein buffer)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of protein dilutions in the buffer.
-
Prepare a working solution of ANS in the same buffer. The final concentration of ANS in the assay is typically in the range of 10-100 µM.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 375 nm and the emission wavelength scan range from 400 nm to 600 nm.
-
Record a blank spectrum of the buffer alone.
-
Record the spectrum of the ANS solution in the buffer.
-
To a cuvette containing the ANS solution, add a small aliquot of the protein stock solution to achieve the desired final protein concentration.
-
Incubate the mixture for a few minutes in the dark to allow for binding equilibration.
-
Record the fluorescence emission spectrum.
-
Repeat the measurement for each protein concentration.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer and the spectrum of ANS alone from the spectra of the protein-ANS complexes.
-
Plot the fluorescence intensity at the emission maximum (around 470-490 nm) as a function of protein concentration. The initial slope of this plot can be used as an index of protein surface hydrophobicity.
-
Experimental Workflow: Fluorescence Titration
References
Comparative Guide to Analytical Methods for 5-Amino-1-naphthalenesulfonic Acid and Related Primary Aromatic Amines
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of 5-Amino-1-naphthalenesulfonic acid and other primary aromatic amines (PAAs). PAAs are a class of compounds used in the manufacturing of pesticides, pharmaceuticals, epoxy polymers, and azo dyes.[1] However, due to the carcinogenic and mutagenic potential of many PAAs, their presence as impurities, by-products, or degradation products in consumer goods is a significant health concern, leading to strict regulations.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of analytical techniques with supporting data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method for PAA detection is influenced by factors such as required sensitivity, selectivity, the sample matrix, and available equipment.[3] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most prevalent techniques due to their high resolution and sensitivity.[3][4] Simpler methods like Thin-Layer Chromatography (TLC) and UV-Visible Spectrophotometry are often used for screening purposes.[3][5]
Table 1: Overview of Common Analytical Techniques for Primary Aromatic Amine (PAA) Detection
| Feature | HPLC-DAD/UV | UPLC-MS/MS | Thin-Layer Chromatography (TLC) | Spectrophotometry |
| Principle | Chromatographic separation followed by detection based on UV-Vis absorbance.[6] | Chromatographic separation followed by mass analysis for identification and quantification.[7] | Separation on a plate based on differential partitioning, with visual detection.[5] | Measures the absorbance of light by the sample, often after a color-forming reaction.[7] |
| Sensitivity | Moderate to High | Very High | Low to Moderate | Low to Moderate[7] |
| Selectivity | Moderate (relies on chromatographic retention time and UV spectrum).[6] | Very High (relies on retention time and mass-to-charge ratio).[7][8] | Low (risk of interfering compounds).[5] | Low (reports results as equivalents of a standard, e.g., aniline).[7] |
| Quantification | Good | Excellent | Semi-quantitative to Quantitative | Good for total PAA content |
| Cost | Moderate | High | Low | Low |
| Throughput | Moderate | High | High (for multiple samples on one plate) | High |
| Common Use | Routine quality control, quantification of known PAAs.[4][6] | Trace level detection, identification of unknown PAAs, complex matrices.[1][7] | Rapid screening, preliminary analysis.[5] | Screening for total PAA migration.[7] |
Performance Data for PAA Detection Methods
The following table summarizes the performance of various validated HPLC and UPLC methods for the detection of specific PAAs and azo dyes, which can be reduced to form PAAs.
Table 2: Summary of Quantitative Performance Data from Validated Analytical Methods
| Method | Analytes | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-DAD | 9 Azo Dyes | Turmeric | ≥ 0.9998 | 0.01–0.04 mg/kg | 0.04–0.12 mg/kg | 96.0–102.6 | 0.16–2.01 | [3] |
| UHPLC-HRMS | 12 Illegal Dyes | Foods | > 0.99 | - | 1.0–10.0 µg/kg | 71–117 | < 15 | [4] |
| LC-UV, LC-MS/MS | 5 Illegal Colourants | Foods | > 0.99 | 0.09–0.19 mg/kg | 0.26–0.58 mg/kg | - | - | [4] |
| LC/MS/MS | 22 PAAs | Cooking Utensil Simulant | > 0.995 | - | < 1 µg/kg (for most analytes) | - | - | [7] |
| UPLC-MS | 24 PAAs | Food Simulant | - | - | ~1 µg/L | - | - | [2] |
| LC-MS/MS | 5-Amino-1-methyl quinolinium | Rat Plasma | Linear (10–2500 ng/mL) | - | 10 ng/mL | 99.5–110.6 | < 15 | [9][10] |
| TLC | Various PAAs | Plate | - | 0.02–0.28 µg (spot) | - | - | - | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: UPLC-MS/MS for the Determination of 22 PAAs in Food Simulant
This protocol is a generalized procedure based on methods for analyzing PAAs that migrate from food contact materials.[7]
1. Sample Preparation (Migration Test):
-
Submerge the food contact material (e.g., cooking utensil) in a food simulant, such as 3% (w/v) aqueous acetic acid.
-
Incubate under conditions representative of intended use (e.g., 2 hours at 70°C).[2]
-
Collect the food simulant, which now contains any migrated PAAs.
2. Chromatographic Separation:
-
System: Agilent 1290 Infinity II LC or similar.[7]
-
Column: Agilent InfinityLab Poroshell 120 PFP column or a similar reversed-phase column.[7]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A time-programmed gradient elution is used to separate all 22 PAAs.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10.0 µL.[1]
-
Column Temperature: 40 °C.[1]
3. Mass Spectrometry Detection:
-
System: Agilent 6470A Triple Quadrupole LC/MS or similar.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each PAA.[9]
4. Data Analysis:
-
Generate calibration curves for each PAA using standards of known concentrations (e.g., 1 to 500 µg/kg).[7]
-
Quantify the concentration of PAAs in the samples by comparing their peak areas to the calibration curves.
Protocol 2: Screening of PAAs using Thin-Layer Chromatography (TLC)
This protocol describes a rapid and simple screening method.[5]
1. Reagent Preparation:
-
Prepare a solution of cinnamaldehyde in a suitable solvent.
2. Sample Application:
-
Spot a small volume of the sample extract onto a TLC plate.
3. Development:
-
Place the TLC plate in a developing chamber with an appropriate solvent system to separate the components of the sample.
4. Visualization:
-
After development, allow the plate to dry and then spray with the cinnamaldehyde reagent.
-
The immediate appearance of a yellow color spot indicates the presence of primary aromatic amines with electron-donating groups.[5]
-
The detection limits for this method are in the range of 0.02 to 0.28 μg per spot.[5]
Visualizations
Workflow for PAA Analysis
The following diagram illustrates a typical workflow for the analysis of Primary Aromatic Amines (PAAs) in consumer products.
Caption: General workflow for the analysis of Primary Aromatic Amines.
Formation of PAAs from Azo Dyes
Azo dyes are a major source of PAA contamination. The diagram below shows the chemical reduction process that cleaves the azo group to form potentially harmful PAAs.
Caption: Reductive cleavage of an azo dye to form two PAA molecules.
References
- 1. lcms.cz [lcms.cz]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescent Properties of Naphthalenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalenesulfonic acid derivatives are a versatile class of fluorescent probes widely employed in biomedical research and drug development. Their fluorescence characteristics are highly sensitive to the local environment, making them invaluable tools for studying molecular interactions, protein conformation, and membrane dynamics. This guide provides a comparative analysis of the fluorescent properties of various naphthalenesulfonic acid derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key fluorescent properties of selected naphthalenesulfonic acid derivatives, including their excitation and emission maxima, quantum yields, and fluorescence lifetimes in different solvent environments. This data allows for a direct comparison of their performance as fluorescent probes.
Table 1: Fluorescent Properties of Anilino-Naphthalenesulfonic Acid (ANS) Derivatives in Water and Ethylene Glycol
| Compound | λex (nm) in Water | λem (nm) in Water | Quantum Yield (Φ) in Water | λex (nm) in Ethylene Glycol | λem (nm) in Ethylene Glycol | Quantum Yield (Φ) in Ethylene Glycol |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | 350 | 515 | 0.003 | 373 | 508 | 0.154 |
| 8-(p-Toluidino)-1-naphthalenesulfonic acid | 360 | 525 | - | 375 | 495 | - |
| 8-(m-Toluidino)-1-naphthalenesulfonic acid | 355 | 520 | - | 370 | 490 | - |
| 8-(o-Toluidino)-1-naphthalenesulfonic acid | 350 | 515 | - | 365 | 485 | - |
| 8-(2,6-Dimethylanilino)-1-naphthalenesulfonic acid | 345 | 510 | - | 360 | 480 | - |
Data compiled from various sources. '-' indicates data not available.
Table 2: Fluorescent Properties of other Naphthalenesulfonic Acid Derivatives
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| 1-Aminonaphthalene-4-sulfonic acid | Water | - | - | - | - |
| Dilute Aqueous Solution | - | Blue Fluorescence | - | - | |
| 2-Aminonaphthalene-6-sulfonic acid (2,6-ANS) | Water | 318 | 430 | 0.09 | 8.8 |
| Ethanol | 325 | 412 | 0.38 | 11.2 | |
| Dioxane | 322 | 395 | 0.52 | 13.5 | |
| 6-(p-Toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS) | Bound to Proteins | 321 | 446 | - | - |
| 4-Amino-1-naphthalenesulfonic acid-alginate (AmNS-ALG) | Water | 325 | - | High | 11 |
| Butanol | 429 | - | Low | 7 |
Data compiled from various sources. '-' indicates data not available.
Experimental Protocols
Accurate determination of fluorescent properties is crucial for the reliable application of these probes. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method, comparing the fluorescence of a sample to a standard with a known quantum yield, is a widely used and reliable technique.[1]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent of spectroscopic grade
Procedure:
-
Prepare a series of solutions: Prepare at least five different concentrations of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol 2: Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[2]
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Sample in a suitable cuvette.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or a Ludox solution).
Procedure:
-
Instrument Setup:
-
Select an excitation source with a wavelength appropriate for the sample.
-
Optimize the instrument parameters, including the repetition rate of the light source and the time window of the measurement.
-
-
Measure the Instrument Response Function (IRF):
-
Replace the sample with the scattering solution.
-
Acquire the IRF by collecting the scattered excitation light. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
-
Measure the Fluorescence Decay:
-
Replace the scattering solution with the sample.
-
Acquire the fluorescence decay by collecting the emitted photons over time after each excitation pulse.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit a decay model (e.g., single or multi-exponential) to the measured data, taking the IRF into account. The fitting process will yield the fluorescence lifetime(s) of the sample.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of naphthalenesulfonic acid derivatives.
Caption: Workflow for monitoring protein denaturation using ANS fluorescence.
Caption: Detection of amyloid fibrils using a fluorescent probe.
References
5-Amino-1-naphthalenesulfonic Acid: A Comparative Guide to Fluorescent Dyes for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorescent Dyes for the Quantitative Analysis of Proteins.
The accurate quantification and visualization of proteins are fundamental to a vast array of research and development activities, from basic scientific discovery to the development of novel therapeutics. The choice of a fluorescent dye is a critical decision that directly impacts the sensitivity, accuracy, and dynamic range of protein analysis. This guide provides a comprehensive comparison of 5-Amino-1-naphthalenesulfonic acid (5,1-ANSA) with other commonly used fluorescent dyes for protein analysis, supported by experimental data and detailed protocols.
While direct comparative data for 5,1-ANSA in standardized protein gel staining assays are limited in the current body of scientific literature, its properties as a fluorophore, particularly its environmental sensitivity, suggest its potential as a valuable tool.[1] Much of our understanding of its likely mechanism is drawn from its close chemical analog, 8-anilinonaphthalene-1-sulfonic acid (ANS), a well-studied fluorescent probe.
Mechanism of Action: The Power of Environmental Sensitivity
This compound belongs to a class of fluorescent dyes known as aminonaphthalenesulfonic acids. These molecules typically exhibit low fluorescence in aqueous environments. However, upon binding to hydrophobic regions of proteins, such as those exposed during conformational changes or in the core of a protein, their quantum yield can increase significantly, and their emission spectrum may undergo a blue shift.[2][3][4][5][6][7] This "turn-on" fluorescence mechanism makes them highly specific for detecting proteins against a low background. The interaction is primarily non-covalent, involving the binding of the dye to hydrophobic pockets on the protein surface.[5]
The proposed signaling pathway for 5,1-ANSA and its analogs involves the dye transitioning from a low-fluorescence state in a polar aqueous environment to a high-fluorescence state when partitioned into the non-polar, hydrophobic environment of a protein.
Caption: Proposed mechanism of 5,1-ANSA fluorescence upon protein binding.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye is often a trade-off between sensitivity, linear dynamic range, cost, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key performance characteristics of several popular fluorescent dyes compared to the inferred properties of 5,1-ANSA.
| Feature | This compound (Inferred) | SYPRO Ruby | Flamingo | Deep Purple | Coomassie Fluor Orange | Fluorescamine |
| Limit of Detection (LOD) | Data not available | 0.25 - 1 ng[8][9] | 0.25 - 0.5 ng[10][11][12][13] | ~4 orders of magnitude[14] | 8 ng[15][16] | ~10 ng[17] |
| Linear Dynamic Range | Data not available | > 3 orders of magnitude[8][18][19] | > 3 orders of magnitude[10][12][13] | Up to 4 orders of magnitude[14] | > 2 orders of magnitude[16] | 8 - 500 µg/mL (for BSA)[20] |
| Excitation Maxima (nm) | ~320-350 (inferred) | 280, 450[8] | 271, 512[10][12][13] | 532[21] | 470[15] | 380 |
| Emission Maxima (nm) | ~450-500 (inferred) | 610[8] | 535[10][12][13] | 560[21] | 570[15] | 470-490 |
| Mass Spectrometry Compatibility | Likely (non-covalent binding) | Yes[18] | Yes[12] | Yes[22] | Yes[15] | No (covalent modification) |
| Staining Time | Data not available | 90 min (rapid) to overnight[9] | ~5 hours to overnight[10] | ~5 hours to overnight[14] | < 1 hour[16] | Minutes[17] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results.
Hypothetical Protocol for this compound Staining of Protein Gels
Disclaimer: This is a hypothetical protocol based on the known properties of aminonaphthalenesulfonic acid derivatives. Optimization will be required for specific applications.
-
Gel Fixation: Following electrophoresis, fix the protein gel in a solution of 50% methanol and 10% acetic acid for at least 1 hour to remove SDS and other interfering substances.
-
Washing: Wash the gel three times with deionized water for 10 minutes each to remove the fixation solution.
-
Staining Solution Preparation: Prepare a staining solution of 10-50 µM this compound in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0). The optimal concentration will need to be determined empirically.
-
Staining: Immerse the gel in the staining solution and incubate with gentle agitation for 1-2 hours at room temperature, protected from light.
-
Destaining: Briefly rinse the gel with deionized water to remove excess unbound dye from the gel surface. Extensive destaining is likely not required due to the "turn-on" nature of the fluorescence.
-
Visualization: Visualize the gel using a UV or blue-light transilluminator with an appropriate emission filter.
Caption: Hypothetical workflow for 5,1-ANSA protein gel staining.
Protocol for SYPRO Ruby Protein Gel Staining (Rapid Protocol)[9]
-
Fixation: Fix the gel in 100 mL of 50% methanol, 7% acetic acid for 15 minutes. Repeat with a fresh fixation solution for another 15 minutes.
-
Staining:
-
Place the gel in 60 mL of SYPRO Ruby protein gel stain.
-
Microwave for 30 seconds.
-
Agitate for 30 seconds.
-
Microwave for another 30 seconds.
-
Agitate for 5 minutes.
-
Microwave for a final 30 seconds.
-
Agitate for 23 minutes.
-
-
Washing: Wash the gel in 100 mL of 10% methanol, 7% acetic acid for 30 minutes.
-
Imaging: Rinse the gel with ultrapure water before imaging. Visualize using a UV or blue-light transilluminator or a laser-based scanner.
Protocol for Fluorescamine Protein Assay in Solution[17][20]
-
Reagent Preparation:
-
Prepare a stock solution of 3 mg/mL Fluorescamine in DMSO.
-
Prepare a series of protein standards (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.2).
-
-
Reaction:
-
To 9 µL of each protein standard and unknown sample in an amber tube, add the appropriate volume of buffer to bring the total volume to a consistent amount.
-
Add 1 µL of the Fluorescamine stock solution to each tube and mix immediately.
-
-
Incubation: Incubate the reaction at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with excitation at approximately 380-390 nm and emission at approximately 470-490 nm.
Conclusion
The landscape of fluorescent dyes for protein analysis offers a range of options, each with its own set of advantages and limitations. While established dyes like SYPRO Ruby and Flamingo provide exceptional sensitivity and broad dynamic ranges, they come at a higher cost. This compound, and its analogs, present an intriguing alternative due to their environmentally sensitive fluorescence, which promises high specificity and low background.
Further research is warranted to fully characterize the performance of 5,1-ANSA in routine protein analysis applications and to establish optimized protocols. However, for researchers exploring novel, cost-effective, and specific methods for protein detection, the aminonaphthalenesulfonic acids represent a promising class of fluorescent probes. The choice of the optimal dye will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, the need for absolute quantification, and compatibility with downstream analytical techniques.
References
- 1. scbt.com [scbt.com]
- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uab.edu [uab.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-rad.com [bio-rad.com]
- 12. biocompare.com [biocompare.com]
- 13. bio-rad.com [bio-rad.com]
- 14. gelcompany.com [gelcompany.com]
- 15. Protein Detection in Gels Using Fixation UNIT 10.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. interchim.fr [interchim.fr]
- 18. SYPRO™ Ruby Protein Gel Stain, 1 L - FAQs [thermofisher.com]
- 19. frederick.cancer.gov [frederick.cancer.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Binding Specificity of 5-Amino-1-naphthalenesulfonic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding specificity of small molecules is paramount for advancing scientific discovery and therapeutic innovation. This guide provides a comparative framework for assessing the binding characteristics of 5-Amino-1-naphthalenesulfonic acid, a fluorescent compound with potential applications in biological research. By leveraging comparative data from the well-characterized fluorescent probe, 8-Anilino-1-naphthalenesulfonic acid (ANS), this document outlines experimental protocols and data interpretation strategies to elucidate the binding profile of its amino-substituted analogue.
This compound, also known as Laurent's acid, is a naphthalenesulfonic acid derivative.[1][2][3] While it is recognized as a fluorophore, detailed studies on its specific binding interactions with biomolecules are not extensively documented in publicly available literature.[1] Its dilute aqueous solutions are noted to exhibit a green fluorescence.[4]
To provide a robust methodology for assessing its binding specificity, this guide draws parallels with 8-Anilino-1-naphthalenesulfonic acid (ANS), a structurally related and extensively studied fluorescent probe. ANS is widely used to characterize hydrophobic sites in proteins and to monitor conformational changes during protein folding and aggregation.[5][6][7] Its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift when it binds to the hydrophobic regions of a protein. Understanding the principles of ANS binding can provide a valuable roadmap for investigating this compound.
Structural and Fluorescent Properties: A Comparative Overview
A direct comparison of the structural and known fluorescent properties of this compound and the well-documented ANS provides a foundation for experimental design.
| Property | This compound | 8-Anilino-1-naphthalenesulfonic acid (ANS) |
| Synonyms | 1-Naphthylamine-5-sulfonic acid, Laurent's acid | 1-Anilino-8-naphthalenesulfonate |
| CAS Number | 84-89-9[1][2] | 82-76-8 (acid), 28836-03-5 (ammonium salt) |
| Molecular Formula | C₁₀H₉NO₃S[1][2] | C₁₆H₁₃NO₃S |
| Molecular Weight | 223.25 g/mol [1][2] | 299.35 g/mol |
| Fluorescence | Exhibits green fluorescence in dilute aqueous solution.[4] | Weakly fluorescent in water; fluorescence intensity increases and emission maximum shifts upon binding to hydrophobic sites.[8] |
| Excitation Max. | Not widely reported | ~350-380 nm (bound) |
| Emission Max. | Not widely reported | ~470-480 nm (bound), ~515-545 nm (unbound) |
Principles of Assessing Binding Specificity with Fluorescent Probes
The fluorescence of probes like ANS is highly sensitive to the polarity of their microenvironment.[9] In aqueous solutions, the fluorescence is typically quenched. Upon binding to non-polar, hydrophobic pockets on a protein, the probe is shielded from the aqueous environment, leading to a significant increase in fluorescence quantum yield and a shift in the emission spectrum to shorter wavelengths (a "blue shift").
The binding of ANS is often driven by a combination of hydrophobic interactions and electrostatic interactions, with the negatively charged sulfonate group potentially forming ion pairs with cationic residues like lysine and arginine on the protein surface.[6][7][10][11] By analogy, it is plausible that this compound may exhibit similar binding mechanisms, which can be investigated using the experimental protocols outlined below.
Experimental Protocols for Assessing Binding Specificity
To comprehensively assess the binding specificity of this compound, a combination of biophysical techniques is recommended.
Fluorescence Spectroscopy Titration
This is a primary and accessible method to detect binding and determine the dissociation constant (Kd).
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of protein solutions of known concentrations in the same buffer.
-
Titration: To a fixed concentration of the protein in a cuvette, add increasing concentrations of this compound.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum (e.g., scanning from 400 nm to 600 nm) using an appropriate excitation wavelength (which may need to be determined empirically, starting with UV range, e.g., ~340 nm).
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
dot
Caption: Workflow for Fluorescence Spectroscopy Titration.
Equilibrium Dialysis
This technique is considered a gold standard for measuring the unbound concentration of a ligand in the presence of a protein, allowing for the determination of binding affinity.[12]
Methodology:
-
Apparatus Setup: Use a dialysis chamber with two compartments separated by a semi-permeable membrane with a molecular weight cut-off that allows the small molecule to pass but retains the protein (e.g., 10 kDa).[12]
-
Sample Loading: Place the protein solution in one compartment and the buffer containing this compound in the other.
-
Equilibration: Incubate the chamber with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient time (typically 4-24 hours) to allow the free ligand to reach equilibrium across the membrane.[12]
-
Sample Analysis: After incubation, measure the concentration of this compound in both compartments using a suitable analytical method (e.g., fluorescence spectroscopy or LC-MS/MS). The concentration in the protein-free compartment represents the unbound ligand concentration.[12]
-
Calculation: Calculate the bound and unbound ligand concentrations to determine the binding affinity.
dot
Caption: General workflow for a protein binding assay.[12]
Ultrafiltration
This is a faster alternative to equilibrium dialysis for separating the free and bound ligand.[12]
Methodology:
-
Incubation: Incubate the protein with this compound at 37°C to allow binding to occur.[12]
-
Centrifugation: Place the mixture in an ultrafiltration device with a semi-permeable membrane and centrifuge. The centrifugal force separates the protein-free ultrafiltrate from the protein-bound ligand.[12]
-
Analysis: Measure the concentration of the ligand in the ultrafiltrate, which corresponds to the unbound concentration.[12]
Comparative Binding Data of ANS
The following table summarizes the binding characteristics of ANS with various proteins, providing a valuable reference for interpreting the binding data of this compound.
| Protein | Binding Characteristics | Reference |
| Human Interleukin-1 Receptor Antagonist (IL-1ra) | Binds to a specific site, with residue-specific information obtained via 2D NMR. | [5] |
| Lysozyme | Binds to positively charged amino acid residues on the protein surface, such as Lys and Arg, through ion-pair interactions. | [6][7] |
| Bovine Serum Albumin (BSA) | Binds within hydrophobic pockets of the protein. | [7] |
| DnaK | Preferentially binds to the partially folded (molten globule) intermediate state. | [13] |
Proposed Binding Mechanism and Visualization
Based on the extensive studies of ANS, a plausible binding mechanism for naphthalenesulfonic acid derivatives involves initial electrostatic attraction followed by hydrophobic interactions.
dot
Caption: Proposed binding mechanism of ANS to a protein.
Conclusion
Assessing the binding specificity of this compound requires a systematic approach using established biophysical techniques. By employing methods such as fluorescence spectroscopy, equilibrium dialysis, and ultrafiltration, researchers can quantitatively determine its binding affinity to various biomolecules. Furthermore, by drawing comparisons with the well-characterized probe ANS, valuable insights into the potential binding mechanisms and the nature of the interaction sites can be gained. This comparative guide provides the necessary framework and detailed protocols to facilitate a thorough investigation of the binding profile of this compound, thereby enabling its potential application as a novel fluorescent probe in biological and pharmaceutical research.
References
- 1. scbt.com [scbt.com]
- 2. 1-萘胺-5-磺酸 technical, ≥60.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 84-89-9 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protein conformational changes induced by 1,1'-bis(4-anilino-5-naphthalenesulfonic acid): preferential binding to the molten globule of DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for 5-Amino-1-naphthalenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis methods for 5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid. This compound is a crucial intermediate in the production of azo dyes and finds applications in various research and development settings.[1][2] The following sections detail the most viable industrial synthesis route, discuss alternative but less practical methods, and provide a comprehensive experimental protocol.
Comparison of Synthesis Methodologies
The synthesis of this compound is predominantly achieved through a multi-step process starting from naphthalene. While other general methods for the synthesis of aminonaphthalenesulfonic acids exist, their applicability for the specific 1,5-isomer is limited due to challenges in regioselectivity.
| Synthesis Method | Starting Material | Key Intermediates | Advantages | Disadvantages | Typical Purity |
| Reduction of 1-Nitronaphthalene-5-sulfonic acid | Naphthalene | Naphthalene-1-sulfonic acid, 1-Nitronaphthalene-5-sulfonic acid | Well-established industrial process, High purity of the final product | Multi-step process, Use of hazardous materials (concentrated acids, nitrating agents) | >98%[3] |
| Direct Sulfonation of 1-Aminonaphthalene | 1-Aminonaphthalene | Mixture of aminonaphthalenesulfonic acid isomers | Fewer steps than the reduction method | Poor regioselectivity, leading to a mixture of isomers (1,4-, 1,6-, 1,7- and 1,5-), Difficult and costly separation of the desired 1,5-isomer[4] | Not applicable for selective synthesis |
| Bucherer Reaction | 5-Hydroxy-1-naphthalenesulfonic acid | Not applicable | Reversible reaction, useful for interconversions | Not a primary synthesis route for this compound, The required starting material is not readily available | Not applicable |
Recommended Synthesis Pathway: Reduction of 1-Nitronaphthalene-5-sulfonic acid
The most reliable and industrially practiced method for synthesizing this compound involves a three-step process starting with the sulfonation of naphthalene, followed by nitration and subsequent reduction of the nitro group.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on the reduction of 1-nitronaphthalene-5-sulfonic acid, adapted from industrial methodologies.[5]
Materials:
-
Refined Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Nitric Acid (65-70%)
-
Iron Powder
-
Dolomite (or other suitable neutralizing agent)
-
Hydrochloric Acid
Procedure:
Step 1: Sulfonation of Naphthalene
-
Charge a sulfonation pot with concentrated sulfuric acid.
-
With stirring, gradually add refined naphthalene to the sulfuric acid.
-
Heat the mixture with steam to 80-90°C and maintain this temperature for a specified period to allow for the primary sulfonation to occur, forming mainly naphthalene-1-sulfonic acid.
-
Cool the reaction mixture and add a second portion of sulfuric acid, then hold at a controlled temperature to complete the sulfonation.
Step 2: Nitration of Naphthalene-1-sulfonic acid
-
Carefully add nitric acid to the cooled sulfonation mixture.
-
Maintain the temperature within a controlled range to ensure selective nitration at the 5-position of the naphthalene-1-sulfonic acid.
-
Monitor the reaction until the desired acidity and "amino value" precursor concentration are achieved.
Step 3: Neutralization
-
Prepare a suspension of dolomite in water.
-
Slowly add the dolomite suspension to the nitration product to neutralize excess sulfuric and nitric acids. The endpoint is reached when the solution no longer turns Congo red test paper blue.
Step 4: Reduction of 1-Nitronaphthalene-5-sulfonic acid
-
To the neutralized solution, gradually add iron powder as the reducing agent.
-
Control the rate of addition and the reaction temperature to manage the exothermic reduction reaction.
-
Monitor the reaction until the reduction of the nitro group to an amino group is complete (typically >99% conversion).
Step 5 & 6: Acidification and Isolation
-
The resulting mixture contains a solution of the sodium or magnesium salt of this compound, along with iron oxides.
-
Filter the mixture to remove the iron sludge.
-
Acidify the filtrate with hydrochloric acid to precipitate the free this compound.
-
Isolate the product by filtration, wash with cold water, and dry.
Discussion of Alternative Methods
Direct Sulfonation of 1-Aminonaphthalene:
The direct sulfonation of 1-aminonaphthalene with sulfuric acid or oleum is a common method for producing other isomers of aminonaphthalenesulfonic acid. However, this reaction is not regioselective for the 1,5-isomer. The primary products are typically 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and a mixture of 1,6- and 1,7-isomers (Cleve's acids).[4] The formation of a mixture of products necessitates complex and often inefficient separation processes, making this route economically unviable for the production of pure this compound.
Bucherer Reaction:
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[6] While it is a powerful tool for the synthesis of some aminonaphthalenesulfonic acids, it is not a practical method for the de novo synthesis of this compound. The required starting material, 5-hydroxy-1-naphthalenesulfonic acid, is not as readily available as naphthalene. Furthermore, the reverse reaction, converting the amino group to a hydroxyl group, is also possible under these conditions.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 84-89-9 | TCI AMERICA [tcichemicals.com]
- 4. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents [patents.google.com]
- 5. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]
- 6. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]
A Comparative Guide to Validating the Purity of Commercial 5-Amino-1-naphthalenesulfonic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of common analytical techniques for validating the purity of commercial 5-Amino-1-naphthalenesulfonic acid (also known as Laurent's acid), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.
Comparison of Analytical Methodologies
The purity of this compound can be determined using several analytical techniques, each with its own set of advantages and limitations. The three most common and accessible methods are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Titrimetry. Below is a summary of their expected performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy | Titrimetry (Diazotization) |
| Principle | Separation based on polarity | Absorbance of UV-Vis light | Reaction with a titrant |
| Specificity | High (can separate isomers and impurities) | Low (interferences from UV-absorbing impurities) | Moderate (reacts with primary aromatic amines) |
| Sensitivity | High (ppm to ppb levels) | Moderate (ppm levels) | Low (percent levels) |
| Quantitation | Excellent | Good | Good |
| Throughput | Moderate | High | Low |
| Cost | High | Low | Low |
| Major Pro | Can identify and quantify individual impurities | Fast and simple | Inexpensive and straightforward |
| Major Con | Requires method development and expensive equipment | Prone to interference | Not specific for the target analyte |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful technique for assessing the purity of this compound. Its high resolving power allows for the separation and quantification of the main component from its isomers and other process-related impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound and dissolve it in 100 mL of the mobile phase to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for a preliminary purity assessment. It relies on the absorbance of light by the aromatic rings of the naphthalenesulfonic acid. However, it lacks the specificity to distinguish between the target analyte and other UV-absorbing impurities.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Deionized water or a suitable buffer (e.g., 0.1 M HCl).
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve: Prepare a series of standard solutions of a high-purity reference standard of this compound in the chosen solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve.
-
Sample Preparation: Prepare a solution of the commercial sample in the same solvent with a concentration that falls within the linear range of the calibration curve.
-
Purity Calculation: Measure the absorbance of the sample solution at the λmax and determine its concentration from the calibration curve. The purity is calculated as the ratio of the measured concentration to the expected concentration based on the weighed amount.
Titrimetry
A diazotization titration can be used to determine the percentage of the primary aromatic amine group in the this compound sample. This method is less specific than HPLC but can provide a good estimate of the active substance content.
Experimental Protocol: Diazotization Titration
-
Reagents:
-
0.1 M Sodium nitrite solution (standardized).
-
Hydrochloric acid (concentrated).
-
Potassium bromide.
-
Starch-iodide paper as an external indicator.
-
-
Procedure:
-
Accurately weigh about 0.5 g of the commercial sample and dissolve it in 50 mL of deionized water.
-
Add 10 mL of concentrated hydrochloric acid and 1 g of potassium bromide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.
-
Towards the end of the titration, test for the endpoint by spotting the solution onto starch-iodide paper. The endpoint is reached when a blue color is produced immediately, indicating a slight excess of nitrous acid.
-
-
Purity Calculation: The purity is calculated based on the stoichiometry of the reaction between the primary amine and nitrous acid.
Caption: Logic for Selecting an Analytical Method.
Common Impurities
The primary impurity in commercially available this compound is often the precursor, 1-nitronaphthalene-5-sulfonic acid , resulting from incomplete reduction during synthesis. Other potential impurities include isomers such as 8-amino-1-naphthalenesulfonic acid and other aminonaphthalenesulfonic acids formed during the sulfonation and nitration steps.
Conclusion
For a comprehensive and accurate determination of the purity of commercial this compound, HPLC is the recommended method . It provides the necessary specificity to separate and quantify the target compound from its potential impurities. UV-Vis spectroscopy and titrimetry can serve as rapid, cost-effective screening tools, but they should be supplemented with a more specific method like HPLC for definitive purity validation, especially in a research and drug development setting.
A Comparative Guide to the Cytotoxicity of Naphthalenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxic Effects of Various Naphthalenesulfonic Acid Derivatives
Naphthalenesulfonic acid derivatives, a versatile class of organic compounds, are integral to numerous industrial applications, particularly in the synthesis of dyes and pigments. Beyond their industrial utility, emerging research has highlighted their potential in the biomedical field, including anticancer applications. Understanding the cytotoxic profiles of these derivatives is paramount for assessing their therapeutic potential and toxicological risks. This guide provides a comparative overview of the cytotoxicity of several naphthalenesulfonic acid derivatives, supported by available experimental data and detailed methodologies for key assays.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various naphthalenesulfonic acid derivatives and related compounds. It is crucial to note that direct comparison of IC₅₀ values should be approached with caution, as experimental conditions such as the cell line, exposure duration, and assay method can significantly influence the results.
| Compound | Derivative Class | Cell Line(s) | Assay | Exposure Time | IC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 6-acetyl-N-(4-chlorophenyl)-naphthalene-2-sulfonamide (5a) | Naphthalene-sulfonamide | MCF7 (Breast Cancer) | Not Specified | 48h | 42.13 | 2.15 | [1] |
| MDCK (Normal Kidney) | Not Specified | 48h | 90.9 | [1] | |||
| 6-acetyl-N-(4-bromophenyl)-naphthalene-2-sulfonamide (5b) | Naphthalene-sulfonamide | MCF7 (Breast Cancer) | Not Specified | 48h | 40.08 | 2.33 | [1] |
| MDCK (Normal Kidney) | Not Specified | 48h | 93.4 | [1] | |||
| 6-acetyl-N-(4-fluorophenyl)-naphthalene-2-sulfonamide (5e) | Naphthalene-sulfonamide | MCF7 (Breast Cancer) | Not Specified | 48h | 43.13 | 2.22 | [1] |
| MDCK (Normal Kidney) | Not Specified | 48h | 95.8 | [1] | |||
| 6-acetyl-N-(p-tolyl)-naphthalene-2-sulfonamide (5i) | Naphthalene-sulfonamide | MCF7 (Breast Cancer) | Not Specified | 48h | 41.6 | 2.13 | [1] |
| MDCK (Normal Kidney) | Not Specified | 48h | 88.8 | [1] | |||
| 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative (Compound Q) | Naphthalimide-benzenesulfonamide | SW480 (Colorectal Cancer) | Not Specified | Not Specified | 10.90 (hypoxic), 17.03 (normoxic) | 3.56 (hypoxic), 2.28 (normoxic) | [2] |
| Normal Colon Cells | Not Specified | Not Specified | 38.83 | [2] | |||
| 8-Anilino-1-Naphthalenesulfonic acid (ANSA) | Aminonaphthalenesulfonic acid | HEp2 (Epithelial Cancer), 3T3 (Fibroblast) | Not Specified | Not Specified | Qualitative data: More toxic than its degradation products. Normal cells were more sensitive. | Not Applicable | [3] |
| 4-Amino-1-naphthalenesulfonic acid (Naphthionic acid) | Aminonaphthalenesulfonic acid | Not Specified (in vitro) | Not Specified | Not Specified | High acute toxicity (in vivo LD₅₀: 300 mg/kg, mouse) | Not Applicable | [4] |
| 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt (Amaranth) | Azo Dye | Reconstructed human cornea like epithelium (RhCE) | Cell Viability | Not Specified | Qualitative data: Reduced mean tissue viability, suggesting potential for eye irritation. Low acute oral toxicity. | Not Applicable | [5] |
Signaling Pathways in Naphthalene Derivative-Induced Cytotoxicity
The cytotoxic effects of naphthalene derivatives are often mediated through the induction of apoptosis (programmed cell death), frequently initiated by the generation of reactive oxygen species (ROS).
ROS-Mediated Apoptosis
Several studies on naphthalene derivatives, particularly 1,4-naphthoquinones, indicate that their cytotoxic mechanism involves the intracellular accumulation of ROS.[6][7] This increase in ROS can trigger a cascade of signaling events, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, and the modulation of the Akt and STAT3 pathways.[6][8] The activation of these pathways can lead to an imbalance in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately resulting in the activation of caspases and the execution of apoptosis.[2][9]
For instance, a novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative has been shown to induce apoptosis in colorectal cancer cells, evidenced by an increase in the proportion of apoptotic cells and the upregulation of caspase-3 and Bax, alongside the downregulation of Bcl-2.[2] Similarly, the naphthalene derivative MS-5 induces apoptosis in pancreatic cancer cells through the modulation of ROS and the activation of caspases-3, -7, -8, and -9.[9] Preliminary data for MS-5 also suggests a potential role for the suppression of the JAK2/STAT3 signaling pathway in its apoptotic mechanism.[9]
Below is a generalized diagram illustrating a common pathway for naphthalene derivative-induced cytotoxicity.
Caption: Generalized signaling pathway of naphthalene derivative-induced apoptosis.
Experimental Protocols
Standard in vitro assays are employed to determine the cytotoxicity of naphthalenesulfonic acid derivatives. The following are detailed methodologies for commonly used assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthalenesulfonic acid derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the test compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Caption: Workflow for the LDH cytotoxicity assay.
Caspase Activity Assay
Caspase activity assays are used to measure the activation of caspases, which are key proteases involved in the execution of apoptosis.
Principle: These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by an active caspase releases the reporter molecule, which can then be quantified.
Protocol:
-
Cell Lysis: After treating cells with the test compounds, harvest and lyse the cells to release their intracellular contents, including caspases.
-
Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing the appropriate caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase activity by comparing the signal from treated cells to that of untreated controls.
Caption: Workflow for a caspase activity assay.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. chembk.com [chembk.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-1-naphthalenesulfonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Amino-1-naphthalenesulfonic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for meeting regulatory requirements and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[1]
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Protective Clothing: A lab coat is mandatory.
-
Respiratory Protection: If dust is generated, a respirator with a dust filter is recommended.[2]
Step-by-Step Disposal Protocol
The prevailing guideline for this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste, as this can lead to environmental contamination.[1]
1. Waste Identification and Segregation:
-
Isolate all waste containing this compound.
-
This includes the pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, and weigh boats.[1]
-
Crucially, do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[1][3]
2. Containerization:
-
Select a dedicated, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice.[1][4]
-
The container must be in good condition and have a secure lid.[1]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the specific hazards (e.g., irritant).[1][5]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.[1]
-
This area should be well-ventilated.[4]
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[1]
-
Adhere to your institution's and local regulations regarding the maximum storage time for hazardous waste, which can vary based on generator status.[4][6]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste disposal company.[1]
-
Provide the disposal company with comprehensive information about the chemical waste.[1]
5. Decontamination of Labware and Containers:
-
Thoroughly decontaminate any reusable labware that has been in contact with this compound.
-
The initial solvent rinse (e.g., with ethanol or acetone) must be collected as hazardous waste.[1]
-
Empty containers that held the chemical should be triple-rinsed. The rinsate from this process must also be collected and disposed of as hazardous chemical waste.[1] Alternatively, the uncleaned empty container should be handled and disposed of as hazardous waste.[3]
Summary of Disposal and Safety Data
| Parameter | Guideline | Source |
| Disposal Method | Treat as hazardous waste. Do not dispose down the drain or in solid waste. | [1] |
| Waste Container | Dedicated, labeled, sealed, chemically compatible (e.g., HDPE). | [1][4] |
| Labeling | "Hazardous Waste," "this compound," hazard warnings. | [1][5] |
| Storage | Designated, secure, well-ventilated area away from incompatibles. | [1][4] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) in the U.S. | [4][6] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust). | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Amino-1-naphthalenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 5-Amino-1-naphthalenesulfonic acid (CAS No. 84-89-9), also known as Laurent's Acid or 1-Naphthylamine-5-sulfonic acid. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) may indicate that this chemical is not considered hazardous under specific regulations, it is prudent to handle it with care due to the potential hazards associated with related aminonaphthalenesulfonic acid derivatives.[1] Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE) Summary
A conservative approach to PPE is recommended. The following table summarizes the essential protective gear for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated. | Minimizes inhalation of dust. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
In Case of a Spill :
Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Waste Collection :
-
Storage :
-
Disposal :
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation : Move to fresh air. If you feel unwell, call a poison center or doctor.[3][5]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
